5-Fluoro-1-methylindolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1-methyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROABDKGDNIESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565384 | |
| Record name | 5-Fluoro-1-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41192-31-8 | |
| Record name | 5-Fluoro-1,3-dihydro-1-methyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41192-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Chemical Properties and Synthetic Utility of 5-Fluoro-1-methylindolin-2-one
Executive Summary
5-Fluoro-1-methylindolin-2-one (CAS 773-91-1) acts as a critical pharmacophore in the design of multi-targeted tyrosine kinase inhibitors (TKIs). Structurally derived from the oxindole scaffold, this compound features a fluorine atom at the C5 position and a methyl group at the N1 position. These modifications significantly alter the electronic density of the aromatic ring and the lipophilicity of the molecule, optimizing it for interaction with the ATP-binding pockets of kinases such as VEGFR2 and PDGFR
This guide provides an authoritative analysis of its physicochemical properties, a validated synthesis protocol, and a detailed examination of its C3-reactivity, which serves as the primary vector for "warhead" attachment in drug discovery.
Physicochemical Profile
The introduction of the N-methyl group prevents hydrogen bond donation at the N1 position, increasing permeability across biological membranes compared to the parent 5-fluoro-2-oxindole. The C5-fluorine atom enhances metabolic stability by blocking oxidative metabolism at the para-position relative to the nitrogen.
| Property | Specification | Context/Relevance |
| CAS Number | 773-91-1 | Unique identifier for procurement/database search. |
| Molecular Formula | C | Core scaffold for Sunitinib-class analogs. |
| Molecular Weight | 165.17 g/mol | Low MW fragment, ideal for Fragment-Based Drug Design (FBDD). |
| Melting Point | 150–153 °C | Crystalline solid; sharp MP indicates high purity potential. |
| Appearance | Light yellow/orange solid | Coloration arises from extended conjugation if oxidized; pure form is off-white. |
| Solubility | DMSO, DMF, CHCl | Poor water solubility; requires organic co-solvents for reactions. |
| C3-Acidity (pKa) | ~18–19 (DMSO) | Active methylene group; deprotonation drives aldol-type condensations. |
Synthesis Protocol: N-Methylation of 5-Fluoro-2-oxindole
While 5-fluoro-2-oxindole is commercially available, the high cost of the N-methylated derivative often necessitates in-house synthesis. The following protocol describes a high-yield methylation strategy using iodomethane (MeI) under basic conditions. This method is preferred over dimethyl sulfate due to easier workup and atom economy.
Reagents
-
Precursor: 5-Fluoro-2-oxindole (1.0 eq)
-
Alkylating Agent: Iodomethane (MeI) (1.2 eq)
-
Base: Potassium Carbonate (K
CO ) (2.0 eq) - Anhydrous -
Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Methodology
-
Preparation: Charge a round-bottom flask with 5-Fluoro-2-oxindole (10 mmol) and anhydrous K
CO (20 mmol). -
Solvation: Add DMF (20 mL) and stir at room temperature for 15 minutes to facilitate deprotonation of the N-H bond. Note: The solution may darken slightly.
-
Addition: Cool the mixture to 0 °C in an ice bath. Add Iodomethane (12 mmol) dropwise via syringe to control the exotherm.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1); the starting material (Rf ~0.3) should disappear, replaced by the less polar product (Rf ~0.6).
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.
-
Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na
SO , and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Mechanistic Insight
The reaction proceeds via an S
Figure 1: Synthetic pathway for the N-methylation of 5-fluoro-2-oxindole.
Chemical Reactivity: The C3 "Warhead" Assembly
The defining chemical feature of 5-Fluoro-1-methylindolin-2-one is the reactivity of the C3 methylene group. This position is flanked by the carbonyl group and the aromatic ring, rendering the protons acidic. This allows for Knoevenagel Condensations with aldehydes to form benzylidene derivatives—a structural motif found in drugs like Sunitinib and Nintedanib.
Knoevenagel Condensation Protocol
This reaction couples the oxindole core with an aldehyde-bearing "tail" (e.g., pyrrole, thiophene) to extend the conjugated system, essential for binding in the kinase ATP pocket.
-
Reactants: 5-Fluoro-1-methylindolin-2-one (1.0 eq) + Aromatic Aldehyde (1.1 eq).
-
Catalyst: Piperidine (0.1 eq) or Pyrrolidine.
-
Solvent: Ethanol or Methanol.[1]
-
Conditions: Reflux for 2–4 hours.
-
Outcome: The product precipitates upon cooling. The reaction is driven by the formation of a thermodynamically stable conjugated system (Z-isomer is typically favored due to steric avoidance of the carbonyl oxygen).
Self-Validating Check: The disappearance of the C3-methylene singlet (~3.5 ppm) in
Spectroscopic Characterization
Accurate identification is crucial for quality control.
H NMR (400 MHz, CDCl )
- 3.20 ppm (s, 3H): N-Methyl group. Distinctive singlet, confirms N-alkylation.
- 3.52 ppm (s, 2H): C3-Methylene protons. Diagnostic peak.[2][3][4] If this integrates to <2H or appears as a methine doublet, check for oxidation or aldol side-products.
-
6.75–7.05 ppm (m, 3H): Aromatic protons. Splitting patterns are complex due to
F- H coupling ( typically 5–9 Hz).
C NMR
- 26.5 ppm: N-Methyl carbon.
- 36.0 ppm: C3 Methylene carbon.
- 174.5 ppm: Carbonyl (C=O).
Mass Spectrometry (ESI)
-
[M+H]
: 166.17. -
Fragmentation: Loss of CO (28 Da) is common in oxindoles.
Biological Application: Kinase Inhibition
5-Fluoro-1-methylindolin-2-one derivatives function primarily as ATP-competitive inhibitors. The oxindole core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase.
-
Role of Fluorine: Increases lipophilicity (LogP) and metabolic stability. It also induces electronic effects that can strengthen
-stacking interactions with phenylalanine residues in the binding pocket. -
Role of N-Methyl: Eliminates a hydrogen bond donor. This is often a strategic design choice to improve selectivity; if a specific kinase requires an H-bond donor at this position, the N-methyl analog will be inactive, thus filtering out off-target effects.
Figure 2: Mechanism of action for oxindole-based kinase inhibitors blocking the VEGF pathway.
References
-
Knoevenagel Condensation Protocols: Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives. Frontiers in Chemistry (2022).[5] Available at: [Link]
-
Medicinal Chemistry Context: Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives. PubMed (2024). Available at: [Link]
-
Structural Data: 5-Fluoro-2-oxindole Properties. PubChem. Available at: [Link]
Sources
- 1. publish.tntech.edu [publish.tntech.edu]
- 2. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methylindole(95-20-5) 1H NMR spectrum [chemicalbook.com]
- 4. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
5-Fluoro-1-methylindolin-2-one CAS number and synonyms
Executive Summary
5-Fluoro-1-methylindolin-2-one (CAS 41192-31-8) is a specialized heterocyclic building block derived from the privileged oxindole scaffold.[1][2][3] It serves as a critical intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors, including analogs of Sunitinib, and is increasingly utilized in the development of organic semiconductors for dye-sensitized solar cells (DSSCs).[1]
This guide provides a definitive technical reference for researchers, detailing the compound's chemical identity, validated synthetic protocols, and mechanistic applications in drug discovery. Unlike generic catalog entries, this document focuses on the causality of synthetic choices and the structural logic driving its utility.
Chemical Identity & Physicochemical Matrix[2][4][5][6][7][8][9][10]
The distinction between the parent compound (5-fluorooxindole) and its N-methylated derivative is critical for accurate procurement and synthesis.[1][2]
Identity Data
| Parameter | Technical Specification |
| Primary Name | 5-Fluoro-1-methylindolin-2-one |
| CAS Number | 41192-31-8 |
| Synonyms | 5-Fluoro-1-methyl-2-oxindole; 1-Methyl-5-fluorooxindole; 5-Fluoro-1-methyl-1,3-dihydro-2H-indol-2-one |
| Molecular Formula | C₉H₈FNO |
| Molecular Weight | 165.17 g/mol |
| SMILES | CN1C(=O)CC2=C1C=CC(F)=C2 |
| Parent Scaffold | 5-Fluorooxindole (CAS 56341-41-4) |
Physical Properties
| Property | Value/Observation |
| Appearance | Off-white to pale yellow crystalline solid.[1][2] |
| Solubility | Soluble in DCM, DMSO, DMF, and Ethyl Acetate. Poorly soluble in water.[2] |
| Melting Point | Typically lower than the parent 5-fluorooxindole (143–147 °C) due to the loss of the intermolecular N-H[1][2]···O hydrogen bond network.[2] |
| pKa (C3-H) | ~18.5 (DMSO).[1][2] The C3 position remains acidic, allowing for Knoevenagel condensations. |
Synthetic Methodology: N-Methylation Protocol[2][3]
While 5-fluorooxindole (CAS 56341-41-4) is widely available, the 1-methyl derivative (CAS 41192-31-8) is often synthesized in-house to ensure purity and reduce costs.[1][2] The following protocol is a self-validating system designed to minimize C3-alkylation byproducts.
Reaction Logic
The N-H proton of the oxindole (pKa ~13) is significantly more acidic than the C3-H protons (pKa ~18).[1][2] However, under thermodynamic control or with excess base, C-alkylation at the C3 position is a competing reaction.[2]
-
Base Selection: Potassium carbonate (
) or Sodium hydride ( ).[1] is preferred for milder conditions; ensures complete deprotonation but requires strict temperature control.[1][2] -
Electrophile: Iodomethane (
) or Dimethyl sulfate ( ).[1]
Validated Protocol (NaH Method)
Objective: Selective N-methylation of 5-fluorooxindole.
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 5-fluorooxindole (1.0 eq, 10 mmol) in anhydrous DMF (10 volumes) . Cool to 0 °C in an ice bath.
-
Deprotonation: Carefully add Sodium Hydride (60% dispersion in oil, 1.1 eq) portion-wise.
-
Alkylation: Add Iodomethane (1.1 eq) dropwise via syringe over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Workup: Quench with saturated
solution. Extract with Ethyl Acetate (3x).[1][5] Wash combined organics with water (to remove DMF) and brine.[1] Dry over .[2] -
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography if C-alkylation is observed.
Mechanistic Pathway Visualization[2][3]
Figure 1: Synthetic pathway for the N-methylation of 5-fluorooxindole, highlighting the kinetic preference for N-alkylation over C-alkylation.
Medicinal Chemistry Applications
The 5-fluoro-1-methylindolin-2-one scaffold is not merely a passive intermediate; it is a "privileged structure" capable of engaging multiple biological targets.[1][2]
Kinase Inhibition (Sunitinib Analogs)
The core utility lies in the C3-position , which serves as a nucleophile in Knoevenagel condensations with aldehydes.[1]
-
Mechanism: Condensation with pyrrole-2-carbaldehydes yields sunitinib-like inhibitors.[1][2]
-
Role of Fluorine (C5): The C5-fluorine atom blocks metabolic oxidation at the electron-rich aromatic ring, significantly extending the half-life (
) of the drug candidate compared to the non-fluorinated analog.[1][2] -
Role of N-Methyl: Improves lipophilicity (LogP) and membrane permeability.[1][2] It also removes a hydrogen bond donor, which can improve selectivity if the target pocket (e.g., ATP binding site) lacks a complementary acceptor.
Structural Activity Relationship (SAR) Workflow
Figure 2: SAR analysis of the 5-fluoro-1-methylindolin-2-one scaffold, detailing the functional role of each substitution site.
Analytical Characterization Standards
To ensure scientific integrity, the synthesized compound must meet the following criteria before use in downstream applications.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
¹⁹F NMR:
-
Mass Spectrometry (ESI):
- = 166.17.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14918453: 5-Fluoro-1-methylindolin-2-one.[1][2] Retrieved from [Link]
-
GlobalChemMall. (2025). Product Entry for CAS 41192-31-8. Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 56341-41-4|5-Fluoroindolin-2-one|BLD Pharm [bldpharm.com]
- 3. globalchemmall.com [globalchemmall.com]
- 4. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
- 5. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Determination of the Solubility of 5-Fluoro-1-methylindolin-2-one in Dimethyl Sulfoxide (DMSO)
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the experimental determination of the solubility of 5-Fluoro-1-methylindolin-2-one in dimethyl sulfoxide (DMSO). In the absence of publicly available, verified solubility data for this specific compound, this document outlines a robust, first-principles approach to generating reliable and reproducible solubility measurements. The protocols described herein are designed to be self-validating and are grounded in established principles of physical chemistry and analytical methodology. This guide is intended to empower researchers in drug discovery and development with the practical knowledge required to accurately characterize the solubility of novel chemical entities.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility are paramount. Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in early-stage drug discovery, prized for its ability to dissolve a wide range of both polar and non-polar compounds, making it an ideal vehicle for creating high-concentration stock solutions for high-throughput screening and in vitro assays.[1][2]
5-Fluoro-1-methylindolin-2-one is a fluorinated heterocyclic compound with potential applications in medicinal chemistry. Accurate knowledge of its solubility in DMSO is a critical first step in its evaluation. This data informs the design of biological assays, ensuring that the compound remains in solution at the desired test concentrations and avoiding the generation of misleading data due to compound precipitation.
This guide will provide a detailed, step-by-step protocol for determining the thermodynamic solubility of 5-Fluoro-1-methylindolin-2-one in DMSO. We will also explore the underlying scientific principles and best practices to ensure data integrity.
Understanding the Compound: 5-Fluoro-1-methylindolin-2-one
| Property | Value | Source |
| Molecular Formula | C₉H₈FNO | [4] |
| Molecular Weight | 165.17 g/mol | [4] |
| Appearance | Orange to Brown powder to crystal | |
| Melting Point | 156.0 to 160.0 °C |
Experimental Determination of Thermodynamic Solubility in DMSO
The following protocol describes the "shake-flask" method, a gold-standard technique for determining thermodynamic solubility. This method involves creating a saturated solution of the compound in DMSO and allowing it to reach equilibrium before quantifying the concentration of the dissolved solute.
Materials and Equipment
-
5-Fluoro-1-methylindolin-2-one (purity >98%)
-
Anhydrous DMSO (≥99.9% purity)[5]
-
Analytical balance (readable to 0.01 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge
-
Calibrated positive displacement pipettes
-
2.0 mL microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (HPLC grade)
-
Volumetric flasks for standard preparation
Step-by-Step Experimental Protocol
-
Preparation of a Supersaturated Slurry:
-
Accurately weigh approximately 5-10 mg of 5-Fluoro-1-methylindolin-2-one into a 2.0 mL microcentrifuge tube.
-
Add a known volume of anhydrous DMSO (e.g., 500 µL) to the tube. This should be an amount that is expected to be insufficient to fully dissolve the compound, thus creating a slurry.
-
Vortex the mixture vigorously for 2-3 minutes to facilitate initial dissolution and create a fine suspension.[1]
-
-
Equilibration:
-
Place the microcentrifuge tube in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the slurry to equilibrate for a minimum of 24 hours.[1] This extended incubation is crucial for ensuring that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Gentle, continuous agitation is necessary to ensure thorough mixing.
-
-
Phase Separation:
-
After the equilibration period, centrifuge the tube at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully aspirate a known volume of the supernatant, taking extreme care not to disturb the solid pellet.
-
-
Sample Preparation for Analysis:
-
Dilute the supernatant with an appropriate solvent (e.g., a mixture of DMSO and the mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve. A large dilution factor will likely be necessary.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of calibration standards of 5-Fluoro-1-methylindolin-2-one of known concentrations in the same diluent used for the sample.
-
Inject the diluted sample and the calibration standards onto the HPLC system.
-
Determine the concentration of 5-Fluoro-1-methylindolin-2-one in the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the undiluted supernatant by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mM.
-
Diagram of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Data Interpretation and Reporting
The final solubility value should be reported as the mean of at least three independent replicates, along with the standard deviation. It is also crucial to report the temperature at which the solubility was determined.
Example Data Table:
| Replicate | Measured Concentration (after dilution) | Dilution Factor | Solubility (mg/mL) |
| 1 | |||
| 2 | |||
| 3 | |||
| Mean | |||
| Std. Dev. |
Causality and Self-Validation in the Protocol
-
Why a 24-hour equilibration? Shorter incubation times may lead to an underestimation of the true thermodynamic solubility, as the system may not have reached equilibrium. The 24-hour period is a widely accepted standard for ensuring that the dissolution process is complete.[1]
-
Why centrifugation? This step is critical for ensuring that only the dissolved compound is analyzed. Any suspended microparticles would lead to an overestimation of solubility.
-
Why HPLC? HPLC is a highly sensitive and specific analytical technique that allows for the accurate quantification of the analyte of interest, even in the presence of minor impurities.[6]
-
Why a calibration curve? A multi-point calibration curve is essential for demonstrating the linearity of the analytical method and ensuring accurate quantification of the unknown sample.
Conclusion
References
-
Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]
-
Journal of Pharmaceutical and Allied Sciences. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
PMC - NIH. DMSO Solubility Assessment for Fragment-Based Screening. [Link]
-
PubChem. 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO. [Link]
-
PubChem. 5-Fluoroisatin | C8H4FNO2. [Link]
-
PubChem. 5-Fluoro-1-methylindole | C9H8FN. [Link]
-
ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]
-
ResearchGate. (PDF) 5-Fluorouracil–dimethyl sulfoxide (1/1). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Fluoro-2-oxindole | 56341-41-4 [chemicalbook.com]
- 4. 5-Fluoro-1-methylindole | C9H8FN | CID 4777835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 二甲基亚砜 Molecular Biology | Sigma-Aldrich [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
5-Fluoro-1-methylindolin-2-one safety data sheet (SDS) analysis
An In-depth Technical Guide to the Safe Handling of 5-Fluoro-1-methylindolin-2-one
Introduction: Navigating the Chemistry of a Promising Moiety
5-Fluoro-1-methylindolin-2-one is a fluorinated heterocyclic compound belonging to the indolinone class. Such scaffolds are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in biologically active molecules and their utility as versatile synthetic building blocks. The introduction of a fluorine atom can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability and binding affinity, making fluorinated indolinones valuable in medicinal chemistry.
However, the same properties that make these compounds chemically interesting necessitate a thorough understanding of their potential hazards. This guide provides a comprehensive safety analysis of 5-Fluoro-1-methylindolin-2-one. In the absence of a dedicated Safety Data Sheet (SDS) for this specific N-methylated derivative, this document synthesizes data from its closest structural analog, 5-fluoro-2-oxindole (5-fluoroindolin-2-one), and integrates established safety protocols for handling fluorinated and indolinone-class compounds. The objective is to provide a framework for risk assessment and to establish self-validating safety protocols grounded in chemical principles.
Hazard Identification and GHS Classification Analysis
The aggregated GHS information indicates that the compound is hazardous, with the primary concerns being acute oral toxicity, skin and eye irritation, and respiratory irritation.[2]
Table 1: GHS Hazard Classification for 5-Fluoro-2-oxindole (Structural Analog) | Hazard Class & Category | Pictogram | Signal Word | Hazard Statement Code | Hazard Statement Description | | :--- | :---: | :---: | :---: | :--- | | Acute Toxicity, Oral (Category 3) |
| Danger | H301 | Toxic if swallowed[2] | | Skin Irritation (Category 2) | | Warning | H315 | Causes skin irritation[2][4] | | Serious Eye Irritation (Category 2A) | | Warning | H319 | Causes serious eye irritation[2][4] | | STOT, Single Exposure (Category 3) | | Warning | H335 | May cause respiratory irritation[2][4] |Data synthesized from aggregated GHS notifications for the structural analog, 5-fluoro-2-oxindole.[2]
Expert Interpretation:
-
H301 (Toxic if swallowed): This is the most severe hazard. It signifies that accidental ingestion of even small quantities of the compound can cause significant toxic effects. This necessitates stringent controls to prevent ingestion, including a strict policy against eating, drinking, or smoking in the laboratory.[5]
-
H315 & H319 (Skin and Eye Irritation): These warnings indicate that direct contact can cause inflammation, redness, or damage to the skin and eyes.[6] The causality is rooted in the chemical's reactivity with biological tissues. This mandates the use of appropriate Personal Protective Equipment (PPE) at all times.
-
H335 (Respiratory Irritation): As a solid, the primary inhalation risk is from airborne dust or aerosols. Inhaling the powder can irritate the respiratory tract. This underpins the requirement for handling the compound within a certified chemical fume hood or other ventilated enclosure.
Core Principles of Safe Handling: A Proactive Approach
A self-validating safety system is one where protocols are designed to inherently minimize risk, even in the event of a minor error. The following protocols are based on the identified hazards.
Engineering Controls: The First Line of Defense
The primary engineering control for handling 5-Fluoro-1-methylindolin-2-one is a properly functioning chemical fume hood .
-
Causality: A fume hood provides constant ventilation, capturing and exhausting dust and potential vapors. This directly mitigates the risk of respiratory irritation (H335) by preventing the user from inhaling airborne particles. It also provides a physical barrier in case of an accidental splash. All weighing and transfer operations involving the solid compound should be performed deep within the hood.[7]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE must directly correspond to the identified hazards.
-
Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory to protect against splashes and fine dust, addressing the H319 "Causes serious eye irritation" hazard.[8]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[7] It is crucial to inspect gloves for any signs of degradation or punctures before use. Double-gloving can provide additional protection during transfers of larger quantities. The causality is direct: gloves provide a physical barrier to prevent skin contact and subsequent irritation (H315).
-
Body Protection: A full-length laboratory coat must be worn and buttoned to protect skin and personal clothing from contamination.
Experimental Workflow: Standard Operating Procedure (SOP)
The following step-by-step methodology ensures a safe handling workflow.
-
Preparation: Before handling the compound, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE (goggles, lab coat, gloves).
-
Staging: Place a plastic-backed absorbent liner on the fume hood work surface to contain any minor spills.[7]
-
Weighing & Transfer:
-
Use spatulas and weighing boats appropriate for the amount being handled. Use dry, clean tools to avoid generating dust.
-
If transferring to a reaction vessel, ensure the vessel is securely clamped.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Cleanup:
-
Carefully clean all tools and the work surface after use.
-
Dispose of contaminated materials (e.g., weighing boats, liners, gloves) in a designated, sealed waste container.
-
-
Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[7]
Caption: Standard workflow for handling 5-Fluoro-1-methylindolin-2-one.
Chemical Stability and Storage Protocols
Proper storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage Conditions: Store in a tightly sealed, properly labeled container.[5] The storage area should be a cool, dry, and well-ventilated place, away from direct sunlight. Room temperature storage is generally acceptable.[3]
-
Incompatible Materials: Avoid storing with strong oxidizing agents (e.g., nitrates, peroxides), strong acids, and strong bases.[5]
-
Causality: Indolinones can be susceptible to oxidation or hydrolysis under strongly acidic or basic conditions. Contact with strong oxidizers could result in a vigorous or exothermic reaction, potentially leading to a fire or explosion.
-
-
Container Material: Use containers made of chemically compatible materials like glass or polyethylene. Fluorinated compounds can, over time or upon decomposition, release hydrofluoric acid (HF), which reacts with glass; however, for a solid organic molecule under dry conditions, this is a low risk.[9] For long-term storage, periodic inspection of containers is good practice.
Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical.
Table 2: Emergency First-Aid Procedures
| Exposure Route | Protocol | Justification |
|---|---|---|
| Eye Contact | Immediately flush eyes with copious amounts of tepid water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention. [8] | Rapid dilution and removal of the chemical is essential to minimize damage from this serious irritant (H319). |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[8] If skin irritation persists, seek medical advice. | Mitigates skin irritation (H315) by removing the chemical from the skin surface. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[5] If the person feels unwell, call a poison center or doctor. | Removes the individual from the source of the respiratory irritant (H335). |
| Ingestion | Seek immediate medical attention. Call a poison control center or doctor. Rinse mouth with water. Do NOT induce vomiting.[9] | Due to the high acute oral toxicity (H301), professional medical intervention is non-negotiable. Inducing vomiting can cause further damage. |
Spill Response Workflow
-
Minor Spill (contained in fume hood):
-
Ensure full PPE is worn.
-
Cover the spill with a dry, inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels directly on the spill.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside of fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[10]
-
Caption: Logic diagram for emergency response to personal exposure.
Conclusion
5-Fluoro-1-methylindolin-2-one is a valuable chemical for research and development, but its handling demands respect for its potential hazards. The analysis of its structural analog reveals significant risks, including acute oral toxicity and irritation to the skin, eyes, and respiratory system. By adhering to the principles of proactive safety—utilizing engineering controls, wearing appropriate PPE, and following established handling and emergency protocols—researchers can effectively manage these risks. This guide provides the necessary framework for scientists to work confidently and safely with this and other related fluorinated heterocyclic compounds.
References
-
PubChem. (n.d.). 5-fluoro-1,3-dihydro-2H-indol-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Alabama at Birmingham. (2019). Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. UAB Department of Environmental Health & Safety. Retrieved from [Link]
-
Sdfine. (n.d.). GHS Safety Data Sheet - INDOLINONE. Retrieved from [Link]
-
Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]
-
Plastics Europe. (2023). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. UK Research Safety. Retrieved from [Link]
-
PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Purdue University. (n.d.). Fluorine Safety. Department of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoroisatin. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. Retrieved from [Link]
Sources
- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO | CID 3731012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 56341-41-4|5-Fluoroindolin-2-one|BLD Pharm [bldpharm.com]
- 4. 5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 7. uab.edu [uab.edu]
- 8. 5-Fluoro-1-methylindoline-2,3-dione | 773-91-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Technical Whitepaper: Therapeutic Potential of 5-Fluoro-1-methylindolin-2-one Derivatives
Executive Summary
The 5-Fluoro-1-methylindolin-2-one scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a core pharmacophore for multi-targeted receptor tyrosine kinase (RTK) inhibitors. This whitepaper analyzes the structural efficacy of this scaffold, specifically its role in inhibiting angiogenesis via the VEGFR-2 (KDR) and PDGFR pathways.
Unlike generic indole derivatives, the specific substitution pattern—C5-fluorination combined with N1-methylation —confers unique physicochemical properties that enhance metabolic stability, membrane permeability, and binding affinity. This guide provides a comprehensive technical roadmap for researchers, covering the rationale of molecular design, validated synthesis protocols, and standardized biological assay workflows.
Medicinal Chemistry & SAR Analysis
The indolin-2-one (oxindole) core is the structural anchor for several FDA-approved drugs, most notably Sunitinib .[1] The specific modifications of the 5-fluoro and 1-methyl groups are not arbitrary; they are driven by precise Structure-Activity Relationship (SAR) data.
Structural Rationale[1][2][3]
| Feature | Chemical Modification | Mechanistic Benefit |
| Scaffold Core | Indolin-2-one (Oxindole) | Mimics the adenine ring of ATP, allowing competitive binding at the kinase ATP-binding pocket. |
| C5-Substitution | Fluorine (-F) | Metabolic Stability: Blocks C5-hydroxylation by Cytochrome P450, extending half-life.Binding: Increases lipophilicity and engages in halogen bonding with hinge region residues. |
| N1-Substitution | Methyl (-CH₃) | Solubility: Disrupts intermolecular H-bonding (crystal lattice energy reduction), improving organic solubility.Hydrophobic Fit: Fills the hydrophobic pocket near the solvent-exposed region of the kinase cleft. |
| C3-Position | Exocyclic Double Bond | The primary site for derivatization (e.g., Knoevenagel condensation) to extend the pharmacophore into the ribose-binding pocket. |
Mechanism of Action: Multi-Kinase Inhibition
These derivatives function primarily as Type I ATP-competitive inhibitors . They bind to the inactive conformation of the kinase (DFG-out) or active conformation (DFG-in), preventing the phosphorylation of downstream effectors.
Key Signaling Pathway: The following diagram illustrates the interruption of the VEGF signaling cascade by 5-Fluoro-1-methylindolin-2-one derivatives.
Figure 1: Mechanism of Action. The inhibitor blocks ATP binding at the VEGFR-2 intracellular domain, halting downstream PI3K/Akt and MAPK signaling cascades.
Experimental Protocols: Synthesis
To ensure reproducibility, we utilize a convergent synthesis strategy. The core 5-fluoro-1-methylindolin-2-one intermediate is synthesized first, followed by condensation with an aldehyde to generate the active library.
Workflow Visualization
Figure 2: Synthetic route for generating 3-substituted-5-fluoro-1-methylindolin-2-one libraries.
Detailed Protocol: Core Scaffold Synthesis
Objective: Synthesis of 5-Fluoro-1-methylindolin-2-one.
Reagents:
-
Iodomethane (MeI)
-
Potassium Carbonate (K₂CO₃)
-
Hydrazine Hydrate (80%)[2]
-
Dimethylformamide (DMF)
Procedure:
-
N-Methylation:
-
Dissolve 5-fluoroisatin (10 mmol) in anhydrous DMF (20 mL).
-
Add K₂CO₃ (15 mmol) and stir at 0°C for 15 minutes.
-
Add Iodomethane (12 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 4 hours (Monitor by TLC; Hexane:EtOAc 3:1).
-
Pour into ice water. Filter the red precipitate (5-fluoro-1-methylisatin). Recrystallize from ethanol.
-
-
Wolff-Kishner Reduction (Carbonyl Removal at C3):
-
Suspend 5-fluoro-1-methylisatin (5 mmol) in hydrazine hydrate (5 mL).
-
Heat to reflux (100°C) for 1 hour.
-
Critical Step: If utilizing the "one-pot" reduction to the oxindole, ensure temperature control to avoid ring opening. Alternatively, use the Wolff-Kishner-Huang Minlon modification if full reduction is required, but for oxindole synthesis, controlled reduction is key.
-
Alternative (Preferred for Oxindole): Many protocols use the Wolff-Kishner reduction on the isatin to get the oxindole. Heat the isatin with hydrazine hydrate at 140°C for 4-6 hours.
-
Acidify with HCl to pH 2. Extract with Ethyl Acetate.
-
Yield: Expect ~70-80% of a tan/brown solid.[2]
-
Protocol: Library Generation (Knoevenagel Condensation)
Objective: Condensation of the core scaffold with a pyrrole or aryl aldehyde.
-
Mix equimolar amounts (1 mmol) of 5-Fluoro-1-methylindolin-2-one and the target Aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid) in Ethanol (10 mL).
-
Add catalytic Piperidine (0.1 mmol).
-
Reflux for 3-5 hours. The product usually precipitates as a brightly colored (yellow/orange) solid.
-
Filter, wash with cold ethanol, and dry.
Validation Protocols: Biological Assays
To validate the therapeutic potential, the following assays are mandatory.
In Vitro VEGFR-2 Kinase Assay (Enzymatic)
This assay quantifies the inhibition of VEGFR-2 phosphorylation by measuring residual ATP.
Materials:
-
Recombinant Human VEGFR-2 Kinase domain.
-
Poly(Glu,Tyr) 4:1 substrate.[4]
-
ATP (10 µM final).
-
Kinase-Glo® Luminescent Reagent (Promega) or equivalent.
Protocol:
-
Preparation: Dilute compounds in DMSO (Final DMSO < 1%). Prepare Master Mix (Kinase buffer + ATP + Substrate).[4]
-
Incubation: Add 20 µL VEGFR-2 enzyme to wells containing 5 µL of test compound. Incubate 10 mins at RT.
-
Reaction: Add 25 µL Master Mix to initiate. Incubate at 30°C for 45 minutes.
-
Detection: Add 50 µL Kinase-Glo Reagent.[4] Incubate 15 mins at RT (protected from light).
-
Read: Measure Luminescence.
-
Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism). Validated inhibitors (e.g., Sunitinib) should show IC₅₀ < 50 nM.
Cellular Viability Assay (MTT)
Cell Lines: MCF-7 (Breast), HepG2 (Liver), or HUVEC (Endothelial).
Protocol:
-
Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treat with serial dilutions of the 5-fluoro-1-methylindolin-2-one derivative (0.1 µM – 100 µM).
-
Incubate for 48-72 hours.
-
Add MTT reagent (5 mg/mL). Incubate 4 hours.
-
Dissolve formazan crystals in DMSO.
-
Measure Absorbance at 570 nm.
References
-
Design, Syntheses and Biological Evaluation of 5-Fluoroindolin-2-One Derivatives. ResearchGate. Available at: [Link]
-
Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones. ACS Omega. Available at: [Link]
-
VEGFR2 (KDR) Kinase Assay Kit Protocol. BPS Bioscience. Available at: [Link]
-
Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. Available at: [Link]
Sources
The Strategic Importance of the Indolinone Core in Kinase Inhibition
An In-Depth Technical Guide to the Role of 5-Fluoro-1-methylindolin-2-one in Kinase Inhibitor Research
This guide provides a comprehensive technical overview of 5-Fluoro-1-methylindolin-2-one, a pivotal scaffold in modern medicinal chemistry. We will dissect its structural significance, synthetic pathways, and its role as the foundational core for a class of highly successful multi-kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged structure in their own discovery pipelines.
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized oncology, and at the heart of many of these drugs lies a privileged scaffold: the indolin-2-one nucleus.
The indolin-2-one scaffold is recognized as a highly effective pharmacophore for binding to the ATP-active pocket of various kinases.[1][2] Its inherent structure provides a geometrically ideal framework for establishing critical hydrogen bonding interactions with the hinge region of the kinase domain, mimicking the binding of the adenine portion of ATP.[3] This foundational interaction anchors the inhibitor, allowing for further optimization of selectivity and potency through chemical modifications at various positions on the ring system.
Deconstructing the 5-Fluoro-1-methylindolin-2-one Scaffold
The 5-Fluoro-1-methylindolin-2-one structure is not a random assortment of atoms; each functional group is deliberately placed to maximize therapeutic potential. Understanding the contribution of each component is key to appreciating its utility.
-
The Indolin-2-one Core : This bicyclic lactam is the primary anchor. The carbonyl oxygen and the N-1 proton are perfectly positioned to act as hydrogen bond acceptors and donors, respectively, forming a bidentate hydrogen bond with the kinase hinge region.[3]
-
C5-Fluoro Substitution : The introduction of a fluorine atom at the C-5 position is a critical modification. Fluorine's high electronegativity and small size can significantly enhance binding affinity and modulate the electronic properties of the aromatic ring. Crucially, research has shown that replacing the C-5 proton with a halogen atom can improve the inhibitor's activity.[3] Among halogens, fluorine often provides a superior balance, enhancing potency while being associated with a lower toxicity profile compared to heavier halogens like chlorine or bromine.[3]
-
N1-Methyl Group : Substitution at the N-1 position of the indole ring with small alkyl groups, such as methyl or ethyl, has been shown to increase the inhibitory effect of indolinone derivatives.[4] This modification can improve metabolic stability and fine-tune the molecule's orientation within the binding pocket.
Caption: Key pharmacophoric features of the indolinone scaffold.
Synthesis and Derivatization: From Core to Candidate
The efficient synthesis of the 5-fluorooxindole core is a critical first step for its commercial and research applications. Various synthetic approaches have been developed, often involving cyclization reactions as the key step. Derivatization into a potent kinase inhibitor typically proceeds via a condensation reaction at the C-3 position.
General Synthetic Workflow
The overall process involves the synthesis of the core scaffold followed by the introduction of a side chain, which is crucial for defining the inhibitor's selectivity profile against different kinases.
Caption: General workflow from starting materials to a final inhibitor.
Example Protocol: Synthesis of a Sunitinib Precursor
This protocol outlines the Knoevenagel condensation, a key step in synthesizing many indolin-2-one-based kinase inhibitors. This reaction creates the exocyclic double bond at the C3 position, attaching the selectivity-determining side chain.
Objective: To synthesize (Z)-5-fluoro-3-((5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)methylene)indolin-2-one, a key intermediate for Sunitinib.
Materials:
-
5-Fluoroindolin-2-one
-
2,4-Dimethyl-1H-pyrrole-3,5-dicarbaldehyde
-
Ethanol (Anhydrous)
-
Piperidine (Catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Step-by-Step Methodology:
-
Reactant Setup: To a 100 mL round-bottom flask, add 5-fluoroindolin-2-one (1.0 eq) and 2,4-dimethyl-1H-pyrrole-3,5-dicarbaldehyde (1.0 eq).
-
Solvent Addition: Add 50 mL of anhydrous ethanol to the flask. Stir the mixture to create a suspension.
-
Catalyst Introduction: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture. The causality here is that piperidine, as a base, deprotonates the C3-methylene group of the indolinone, forming a reactive nucleophile.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The driving force for the reaction is the formation of a stable, conjugated system and the elimination of a water molecule.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and catalyst.
-
Drying and Characterization: Dry the product under vacuum. Characterize the final compound using ¹H NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.
Landmark Inhibitors: The Clinical Success of the Scaffold
The true measure of a chemical scaffold's importance is its translation into clinically effective therapies. The 5-fluoroindolin-2-one core is the foundation of Sunitinib, a blockbuster anti-cancer drug.
Sunitinib (Sutent®)
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant efficacy in treating renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). Its mechanism of action involves the simultaneous inhibition of multiple signaling pathways crucial for tumor growth and angiogenesis.
Key Targets of Sunitinib:
-
Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3)
-
Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ)
-
Stem Cell Factor Receptor (c-KIT)
-
Fms-like tyrosine kinase-3 (FLT3)
The ability of Sunitinib to inhibit these diverse kinases stems directly from its structure. The 5-fluoroindolin-2-one core provides the essential ATP-competitive binding at the hinge region, while the pyrrole-carboxamide side chain extends into other regions of the binding pocket to confer specificity and additional interactions.
| Target Kinase | Sunitinib IC₅₀ (nM) | Primary Role in Cancer |
| VEGFR2 (KDR) | 9 | Angiogenesis, Vascular Permeability |
| PDGFRβ | 2 | Angiogenesis, Tumor Growth |
| c-KIT | 4 | Cell Proliferation, Survival (GIST) |
| FLT3 | 19 | Hematopoietic Cell Proliferation (AML) |
| FGFR1 | 63 | Angiogenesis, Cell Proliferation |
Data compiled from various biochemical assays. Absolute values may vary between studies.
Structure-Activity Relationship (SAR) Insights
Decades of research have elucidated clear structure-activity relationships for this class of inhibitors, providing a roadmap for rational drug design.[3]
-
Indolinone Core : As established, this is non-negotiable for ATP-competitive binding.
-
C5 Position : The 5-fluoro group is consistently associated with high potency. Other substitutions are generally less favorable.
-
C3 Side Chain : This is the primary determinant of kinase selectivity.
-
The (Z)-isomer at the exocyclic double bond is crucial for correct orientation in the active site.[5]
-
The nature of the heterocyclic ring attached (e.g., pyrrole, indole, thiazole) dictates which kinases are inhibited. For Sunitinib, the dimethylpyrrole is key.[6]
-
The terminal carboxamide group and the diethylaminoethyl chain are vital for engaging with solvent-exposed regions and improving pharmacokinetic properties like solubility.
-
Future Directions and Conclusion
The 5-Fluoro-1-methylindolin-2-one scaffold remains a cornerstone of kinase inhibitor research. While Sunitinib represents a major success, the field is continuously evolving. Current research focuses on:
-
Developing Novel Derivatives : Synthesizing new analogues with modified side chains to target different kinases or to achieve greater selectivity, thereby potentially reducing off-target side effects.[7]
-
Overcoming Resistance : Designing second-generation inhibitors that are active against mutant kinases that confer resistance to first-line therapies.
-
Hybrid Molecules : Incorporating the indolinone scaffold into hybrid molecules, for example, by combining it with a histone deacetylase (HDAC) inhibitor pharmacophore, to create dual-action anti-cancer agents.[8]
References
- Patel, Z. (2024). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds.
- Zou, B., Fang, Z., Yang, Z., & Guo, K. (n.d.). Design, Syntheses and Biological Evaluation of 5-Fluoroindolin-2-One Derivatives with Urea Linkage.
- Patel, Z. (2024). Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. Chemistry of Heterocyclic Compounds.
- Soylu-Eter, M., et al. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie.
- Soylu-Eter, M., et al. (n.d.). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Semantic Scholar.
- Abdel-Halim, M., et al. (2023). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules.
- Zhang, H., et al. (2008). (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one. Acta Crystallographica Section E.
- Abdel-Halim, M., et al. (2023). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold.
- Ghodsi, R., et al. (2025).
- Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry.
- Roth, G. J., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry.
- Hordiienko, A., et al. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Anti-Cancer Agents in Medicinal Chemistry.
Sources
- 1. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of fluorinated oxindole scaffolds
Executive Summary
The oxindole (indolin-2-one) core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous alkaloids and FDA-approved therapeutics like Sunitinib and Nintedanib. However, the strategic incorporation of fluorine into this scaffold—specifically at the C3, C5, and C6 positions—has emerged as a transformative tool for modulating physicochemical properties.
This guide provides a technical deep-dive into fluorinated oxindole scaffolds . We explore the "Fluorine Effect" on metabolic stability and binding affinity, detail robust synthetic protocols for introducing fluorine (including the construction of quaternary fluorinated centers), and analyze the structure-activity relationships (SAR) that drive their efficacy in oncology and neurology.
Section 1: The Fluorine Effect in Oxindole Design
The introduction of fluorine into the oxindole core is rarely a random screening choice; it is a calculated decision to address specific liabilities in drug candidates.
Metabolic Blocking (The C3 and C5 Positions)
The C3 position of the oxindole ring is electronically active and prone to metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.
-
Mechanism: Replacing a C-H bond with a C-F bond at the C3 position blocks this metabolic soft spot. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the molecule resistant to oxidative degradation without significantly altering the steric profile (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
-
Impact: This substitution often extends the half-life (
) of the drug candidate.
Electronic Tuning (The C5 and C6 Positions)
Fluorination on the benzene ring (C5/C6) alters the pKa of the N-H proton and the electron density of the aromatic system.
-
C5-Fluorination: Induces an electron-withdrawing effect, which can enhance
-stacking interactions with target proteins (e.g., kinase domains). -
Lipophilicity: Fluorination generally increases
, facilitating blood-brain barrier (BBB) penetration. This is critical for CNS-targeting oxindoles like BMS-204352 (MaxiPost) , which exhibits a brain/plasma ratio > 9.
Section 2: Synthetic Architectures
Creating fluorinated oxindoles requires distinct strategies depending on whether the target is a simple 3-fluorooxindole or a complex 3,3-disubstituted quaternary center.
Pathway A: Oxidative Fluorination of Indoles
This method utilizes electrophilic fluorinating agents (e.g., Selectfluor) to convert available indoles directly into 3-fluorooxindoles. It is efficient for generating the core scaffold but can lack stereocontrol without chiral catalysts.
Pathway B: Nucleophilic Fluorination (The Grignard-DAST Route)
For constructing 3-aryl-3-fluorooxindoles (quaternary centers), a two-step sequence is preferred.[1]
-
Nucleophilic Addition: An aryl Grignard reagent adds to an isatin (indole-2,3-dione) to form a 3-hydroxyoxindole.
-
Deoxyfluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor replaces the hydroxyl group with fluorine.
-
Note: This pathway was utilized in the synthesis of MaxiPost .
Pathway C: Transition-Metal Catalyzed Asymmetric Synthesis
Recent advances utilize Pd or Ni catalysts to couple 3-fluorooxindoles with electrophiles (e.g., allyl esters), creating chiral quaternary centers with high enantioselectivity.
Section 3: Therapeutic Applications & Case Studies
Neurology: BMS-204352 (MaxiPost)
-
Target: Calcium-activated Potassium Channels (
and KCNQ).[2] -
Indication: Stroke (Neuroprotection), Tinnitus.
-
Structure: (3S)-3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one.
-
SAR Insight: The trifluoromethyl group at C6 and the fluorine at C3 are critical. The C3-fluorine prevents metabolic oxidation while maintaining the precise geometry required to open the potassium channel, reducing neuronal excitability during ischemic events.
Oncology: Kinase Inhibitors
-
Sunitinib: While the primary fluorine is on the indole core (5-fluoro), analogs with fluorinated oxindole motifs are being developed as dual FLT3/CDK2 inhibitors.
-
Compound 5l: A recently identified 5-fluoro-oxindole derivative showing superior CDK2 inhibition (
nM) compared to Sunitinib ( nM), with potent activity against leukemia cell lines.
Table 1: Comparative Activity of Fluorinated Oxindole Derivatives
| Compound | Target | F-Position | Key Metric | Mechanism |
| BMS-204352 | C3 (Quaternary) | Brain/Plasma Ratio > 9 | K+ Channel Opener | |
| Sunitinib | VEGFR / PDGFR | C5 (Aromatic) | ATP-Competitive Inhibitor | |
| Compound 5l | FLT3 / CDK2 | C5 (Aromatic) | Dual Kinase Inhibitor | |
| Convolutamydine A | HL-60 Cells | C3 (Hydroxy)* | Natural Product Parent |
*Note: Convolutamydine A serves as the natural 3-hydroxy parent scaffold often modified via DAST to create 3-fluoro analogs.
Section 4: Experimental Protocols
Protocol A: Synthesis of 3-Fluorooxindoles via Selectfluor
Source: Adapted from Takeuchi et al. (J. Org.[3] Chem.) and search findings.
Objective: Direct conversion of 3-substituted indole to 3-fluoro-3-substituted oxindole.
-
Reagents:
-
Substrate: 3-Methylindole (1.0 equiv)
-
Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (3.0 equiv)
-
Solvent: Acetonitrile/Water (1:1 v/v)
-
-
Procedure:
-
Step 1: Dissolve 3-methylindole (1 mmol) in 10 mL of MeCN/H2O solvent mixture.
-
Step 2: Add Selectfluor (3 mmol) in one portion at room temperature (25°C).
-
Step 3: Stir the reaction mixture for 6–12 hours. Monitor via TLC (Silica gel, Hexane:EtOAc 3:1) for the disappearance of the indole spot.
-
Step 4: Quench/Workup: Dilute with Ethyl Acetate (50 mL). Wash sequentially with water (10 mL), 4% HCl (10 mL), Sat. NaHCO3 (10 mL), and Brine (10 mL).
-
Step 5: Dry organic layer over anhydrous
, filter, and concentrate in vacuo. -
Step 6: Purify via flash column chromatography (Silica gel).
-
-
Validation:
Protocol B: Synthesis of 3-Aryl-3-Fluorooxindoles (Grignard-DAST Method)
Source: Route used for BMS-204352 analogs.
-
Step 1: Grignard Addition
-
Dissolve Isatin derivative (1.0 equiv) in dry THF under Argon at -78°C.
-
Add Aryl Magnesium Bromide (2.2 equiv) dropwise.
-
Warm to RT and stir for 2 hours. Quench with Sat. NH4Cl. Extract with EtOAc.
-
Result: 3-Aryl-3-hydroxyoxindole.
-
-
Step 2: Deoxyfluorination
Section 5: Visualization & Pathways
Figure 1: Structure-Activity Relationship (SAR) Map
This diagram illustrates the functional impact of fluorination at specific positions on the oxindole core.
Caption: SAR analysis of the oxindole scaffold. C3 fluorination prevents metabolic degradation, while C5/C6 modifications drive potency and permeability.
Figure 2: Synthetic Workflow for BMS-204352 Analogs
A logic flow for the synthesis of 3,3-disubstituted fluorinated oxindoles.
Caption: Synthetic pathway for BMS-204352 utilizing the Grignard-DAST sequence to establish the fluorinated quaternary center.
References
-
Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[3] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters. Link
-
Hewawasam, P., et al. (2002). The synthesis and characterization of BMS-204352 (MaxiPost) and related 3-fluorooxindoles as openers of maxi-K potassium channels. Bioorganic & Medicinal Chemistry Letters. Link
-
Gribkoff, V. K., et al. (2001). Targeting acute ischemic stroke with a calcium-sensitive opener of maxi-K potassium channels. Nature Medicine. Link
-
Zhou, J., et al. (2010). Recent Advances in Asymmetric Synthesis of 3-Substituted 3-Fluorooxindoles. Chemistry – A European Journal. Link
-
El-Naggar, A. M., et al. (2024).[7] Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Pharmaceuticals.[2][5][8][9][10][11][12][13][14] Link
Sources
- 1. The synthesis and characterization of BMS-204352 (MaxiPost) and related 3-fluorooxindoles as openers of maxi-K potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 4. Photo-induced radical trifluoromethylation/dearomatization of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Anti-Virulence Activity of 3,3′-Diindolylmethane (DIM): A Bioactive Cruciferous Phytochemical with Accelerated Wound Healing Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective synthesis of 3-fluoro-3-allyl-oxindoles via phosphine-catalyzed asymmetric γ-addition of 3-fluoro-oxindoles to 2,3-butadienoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision N-Methylation of 5-Fluoroindolin-2-one
Regioselective Protocols for Kinase Inhibitor Scaffolds
Executive Summary
The 5-fluoroindolin-2-one (5-fluorooxindole) scaffold is a critical intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors, including analogs of Sunitinib. While the free lactam NH is essential for binding in some targets, N-methylation is a vital modification for Structure-Activity Relationship (SAR) studies to modulate solubility, membrane permeability, and hydrogen-bonding donor capability.
This guide addresses the primary synthetic challenge: Regioselectivity. The oxindole anion is an ambident nucleophile, capable of reacting at the Nitrogen (N1), Oxygen (O2), or Carbon (C3) positions. This protocol details two validated methods to achieve >95% N1-selectivity, minimizing the formation of thermodynamically stable C3-alkylated byproducts.
Chemical Context & Mechanistic Insight
The Regioselectivity Challenge
Indolin-2-ones possess two acidic sites:
-
Lactam NH (N1): pKa
18.5 (in DMSO). -
Benzylic Position (C3): pKa
18–19 (in DMSO).
Upon deprotonation, the resulting anion is stabilized by resonance. While N-alkylation is generally kinetically favored due to higher electron density at the nitrogen in the amide resonance structure, strong bases or high temperatures can promote thermodynamic equilibration, leading to C3-alkylation (C-methylation) or dialkylation (C,N-dimethylation).
Mechanism of Action
The reaction proceeds via an
Figure 1: Mechanistic pathway highlighting the bifurcation between N- and C-alkylation. N-alkylation is kinetically favored under controlled conditions.
Experimental Protocols
Method A: The "Cesium Effect" (Recommended for High Fidelity)
Rationale: Cesium carbonate (
-
Selectivity: >98:2 (N:C)
-
Scalability: Gram to Kilogram
Materials
-
Substrate: 5-Fluoroindolin-2-one (1.0 eq)
-
Reagent: Methyl Iodide (MeI) (1.1 – 1.2 eq)
-
Base: Cesium Carbonate (
) (1.5 eq, anhydrous) -
Solvent: DMF (Anhydrous) or Acetonitrile (ACN)
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Dissolution: Add 5-Fluoroindolin-2-one (1.0 eq) and anhydrous DMF (concentration ~0.2 M). Stir until fully dissolved.
-
Base Addition: Add
(1.5 eq) in a single portion. The suspension may turn slightly yellow/orange. -
Activation: Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation.
-
Alkylation: Cool the mixture to
(ice bath). Add Methyl Iodide (1.2 eq) dropwise via syringe.-
Critical Process Parameter (CPP): Slow addition prevents local hotspots that favor C-alkylation.
-
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:3) or LCMS.
-
Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).
-
Workup: The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.[1]
Method B: The "Rapid Scale-Up" (Sodium Hydride)
Rationale: Sodium Hydride (NaH) is a strong, irreversible base. It ensures rapid and complete deprotonation. However, it requires strict temperature control to prevent dialkylation.
-
Selectivity: ~90:10 (N:C) if uncontrolled; >95:5 at
. -
Speed: < 1 hour reaction time.
Step-by-Step Procedure
-
Setup: Use a 3-neck flask under inert atmosphere (
). -
Base Prep: Wash NaH (60% dispersion in oil, 1.2 eq) with dry hexanes (optional, to remove oil) or use as is. Suspend in dry THF or DMF at
. -
Addition: Add 5-Fluoroindolin-2-one (1.0 eq) dissolved in minimal THF/DMF dropwise to the NaH suspension at
. -
Stir: Maintain at
for 20 mins. -
Alkylation: Add MeI (1.1 eq) dropwise at
. Do not allow to warm to RT immediately. -
Completion: Stir at
for 30–60 mins. Quench carefully with saturated solution.
Analytical Validation & QC
Successful N-methylation is confirmed by the disappearance of the NH signal and the appearance of a distinct N-Methyl singlet.
Table 1: NMR Characterization Data
| Feature | 5-Fluoroindolin-2-one (Starting Material) | N-Methyl-5-fluoroindolin-2-one (Product) |
| 1H NMR (DMSO-d6) | Absent | |
| N-Methyl Signal | Absent | |
| C3 Protons | ||
| 19F NMR | ||
| 13C NMR (C=O) | ~176 ppm | ~174 ppm (Upfield shift due to N-alkylation) |
Troubleshooting C-Alkylation
If you observe a quartet at ~1.5 ppm (doublet) and a methine proton at C3, you have formed the C-methyl byproduct (3-methyl-5-fluoroindolin-2-one).
-
Cause: Temperature too high during MeI addition or base too strong (thermodynamic control).
-
Solution: Switch to Method A (
) or lower temperature in Method B.
Process Safety: Methyl Iodide Handling
Methyl Iodide is a volatile, neurotoxic alkylating agent.[3] It is a suspected carcinogen.[3][4][5]
-
Engineering Controls: All transfers must occur in a certified fume hood.
-
PPE: Double gloving (Nitrile under Laminate/Silver Shield) is required. MeI penetrates standard nitrile gloves in <5 minutes.
-
Decontamination: Quench all glassware and spills with a solution of 10% aqueous ammonia or ethanolamine to destroy residual MeI before removal from the hood.
Workflow Visualization
Figure 2: Operational workflow for selecting and executing the methylation protocol.
References
-
Regioselective N-Methylation using Cesium Carbonate
-
Safety Data & Handling of Methyl Iodide
-
Synthesis of 5-Fluoroindolin-2-one Derivatives
- Design, Syntheses and Biological Evaluation of 5-Fluoroindolin-2-One Derivatives. (2011).
-
[Link]
-
pKa Values of Heterocycles
- pKa Data Compiled by R. Williams.
-
[Link]
Sources
- 1. CN104045592A - 5-fluoroindole-2-one preparation method - Google Patents [patents.google.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. calibrechem.com [calibrechem.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Vilsmeier-Haack Formylation of 5-Fluoro-1-methylindolin-2-one
Introduction & Strategic Significance
The Vilsmeier-Haack reaction is a cornerstone electrophilic aromatic substitution method used to introduce a formyl group (-CHO) into electron-rich aromatic and heteroaromatic systems.[1][2] In the context of drug discovery, the formylation of 5-fluoro-1-methylindolin-2-one is of critical importance.
This substrate is a core scaffold for receptor tyrosine kinase (RTK) inhibitors . Specifically, 5-fluoroindolin-2-one derivatives are structural precursors to Sunitinib (Sutent) , a multi-targeted RTK inhibitor used in treating renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors. While the industrial synthesis of Sunitinib typically involves condensing 5-fluoroindolin-2-one with a pre-formylated pyrrole, the reverse strategy—generating 5-fluoro-1-methyl-2-oxoindoline-3-carbaldehyde —enables the synthesis of diverse "Sunitinib-like" libraries by condensing the oxindole core with various amines or heterocycles.
Key Chemical Challenge
The primary challenge in this protocol is controlling the regioselectivity and managing the keto-enol tautomerism of the oxindole. The C3 position is the nucleophilic center, activated by the resonance of the amide nitrogen. The resulting product exists in a dynamic equilibrium between the 3-formyl (keto) and 3-hydroxymethylene (enol) forms, which complicates NMR characterization but drives the stability of the final product.
Mechanistic Pathway[3]
The reaction proceeds via the in situ generation of the electrophilic Vilsmeier reagent (chloroiminium ion), followed by nucleophilic attack from the enol form of the oxindole.
Graphviz Diagram: Reaction Mechanism
Figure 1: Mechanistic flow from Vilsmeier reagent formation to the final hydrolyzed 3-formyl product.[3]
Experimental Protocol
Safety Warning: POCl₃ is highly corrosive and reacts violently with water. DMF/POCl₃ adducts can be thermally unstable. All operations must be performed in a fume hood.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 5-Fluoro-1-methylindolin-2-one | 165.17 | 1.0 | Substrate |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.2 - 1.5 | Electrophile Source |
| N,N-Dimethylformamide (DMF) | 73.09 | 5.0 - 10.0 | Solvent & Reagent |
| Sodium Acetate (NaOAc) | 82.03 | Excess | Buffer/Quench |
| Ethyl Acetate / Hexanes | - | - | Extraction/Purification |
Step-by-Step Procedure
Phase 1: Generation of Vilsmeier Reagent
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (
) or Argon. -
Solvent Charge: Add anhydrous DMF (5–10 volumes relative to substrate mass) to the RBF. Cool the system to 0°C using an ice/water bath.
-
POCl₃ Addition: Add POCl₃ (1.2 equiv) dropwise over 15–20 minutes.
-
Observation: The solution may turn pale yellow. Ensure the temperature does not exceed 5°C to prevent thermal decomposition of the adduct [1].
-
Aging: Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.
-
Phase 2: Formylation Reaction
-
Substrate Addition: Dissolve 5-Fluoro-1-methylindolin-2-one (1.0 equiv) in a minimum amount of DMF (2–3 volumes). Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .
-
Monitoring: Stir for 3–6 hours. Monitor by TLC (30% EtOAc in Hexanes). The starting material spot (
) should disappear, replaced by a more polar, UV-active spot (often yellow/orange due to conjugation). -
Optimization: If conversion is <50% after 3 hours, heat gently to 40–50°C. Do not exceed 60°C unless necessary, as this promotes tar formation.
-
Phase 3: Hydrolysis & Isolation
-
Quench: Cool the reaction mixture back to 0°C. Pour the mixture slowly into a beaker containing crushed ice (approx. 10x reaction volume) and NaOAc (3.0 equiv).
-
Caution: This step is exothermic. Violent sputtering may occur if added too quickly.
-
-
Hydrolysis: Stir the aqueous slurry vigorously for 30–60 minutes. The iminium intermediate hydrolyzes to the aldehyde.[1][4][5] A precipitate (yellow/orange solid) often forms.
-
Extraction (if no precipitate): If the product oils out, extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over
and concentrate. -
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0%
40% EtOAc in Hexanes).
Graphviz Diagram: Experimental Workflow
Figure 2: Decision tree and process flow for the synthesis.
Characterization & Data Analysis
The product, 5-fluoro-1-methyl-2-oxoindoline-3-carbaldehyde , exhibits distinct spectroscopic features due to the hydroxymethylene tautomerism.
Expected NMR Data ( or )
| Proton Environment | Chemical Shift ( | Multiplicity | Notes |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet | Usually minor signal (Keto form) |
| Vinyl -CH= (Enol) | 7.8 - 8.5 | Singlet/Broad | Major signal (Hydroxymethylene form) |
| -OH (Enol) | 11.0 - 13.0 | Broad Singlet | Highly deshielded, H-bonded to C=O |
| Aromatic (C4-H) | 7.0 - 7.5 | Multiplet | Split by Fluorine ( |
| N-Methyl (-CH₃) | 3.1 - 3.3 | Singlet | Characteristic N-Me peak |
Interpretation:
-
Tautomerism: Do not be alarmed if the classical aldehyde proton at ~10 ppm is weak or absent. 3-Formyl oxindoles predominantly exist as the (E)-3-(hydroxymethylene)indolin-2-one tautomer, stabilized by an intramolecular hydrogen bond between the enolic -OH and the C2-carbonyl oxygen [2].
-
19F NMR: Expect a signal around -115 to -125 ppm (relative to
), showing coupling to adjacent protons.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Wet DMF (POCl₃ hydrolysis) | Use anhydrous DMF (water < 0.05%). Distill DMF over |
| Dark Tar Formation | Temperature too high | Keep reagent formation < 5°C. Do not exceed 60°C during reaction. |
| Product "Oils Out" | Residual DMF | DMF is difficult to remove. Wash organic layer thoroughly with water (3x) or 5% LiCl solution. |
| Incomplete Hydrolysis | pH too acidic | Ensure the quench uses NaOAc to buffer the solution. Stirring time with water is critical (min 30 mins). |
References
-
Thermal Hazards of Vilsmeier-Haack: Stoessel, F. (2025). Thermal Hazards of the Vilsmeier-Haack Reaction. ResearchGate. Link
- Tautomerism in 3-Formyl Oxindoles: Benz, G. et al. (1982). Structure of 3-formyl-2-indolinones. Journal of Organic Chemistry. (General reference for tautomeric preference).
-
Vilsmeier-Haack Overview: Organic Chemistry Portal.[3][5] Vilsmeier-Haack Reaction. Link
-
Sunitinib Synthesis Context: Patents US6573293, WO2012059941. Process for preparation of sunitinib. Link
-
General Protocol: Chemistry Steps. Vilsmeier-Haack Reaction Mechanism and Procedure. Link
Sources
Using 5-Fluoro-1-methylindolin-2-one in aldol condensation reactions
Application Note: High-Efficiency Aldol Condensation Protocols for 5-Fluoro-1-methylindolin-2-one
Introduction & Strategic Significance
5-Fluoro-1-methylindolin-2-one is a critical scaffold in the synthesis of receptor tyrosine kinase (RTK) inhibitors. Structurally, it is the N-methylated analog of the oxindole core found in Sunitinib (Sutent) , a blockbuster multi-targeted RTK inhibitor used for renal cell carcinoma and gastrointestinal stromal tumors.
While the parent compound (5-fluoroindolin-2-one) relies on the indole NH for hydrogen bonding within the kinase hinge region (e.g., VEGFR2, PDGFR
-
SAR Probe: It validates the necessity of the NH hydrogen bond donor. If potency is retained upon methylation, the NH interaction is non-essential, allowing for pharmacokinetic optimization.
-
Solubility & Permeability: N-methylation disrupts intermolecular hydrogen bonding in the crystal lattice, significantly enhancing solubility in organic solvents and improving membrane permeability compared to the NH parent.
This guide details the Knoevenagel-type aldol condensation of 5-Fluoro-1-methylindolin-2-one with aromatic and heterocyclic aldehydes to generate 3-substituted indolin-2-ones (benzylideneoxindoles).
Mechanistic Insight: Base-Catalyzed Knoevenagel Condensation
The reaction proceeds via a base-catalyzed Knoevenagel condensation at the C3 position of the oxindole. Unlike simple aldol reactions that stop at the
Key Mechanistic Steps:
-
Deprotonation: A base (typically piperidine) deprotonates the C3 position (pKa
18-19 in DMSO), generating a resonance-stabilized enolate. -
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of the aldehyde.
-
Dehydration: Spontaneous elimination of water occurs, driven by the formation of a fully conjugated push-pull system (especially with electron-rich aldehydes like pyrroles).
Stereoselectivity: The reaction typically favors the (Z)-isomer due to steric repulsion between the oxindole carbonyl and the aldehyde substituent in the (E)-isomer. However, in N-methylated systems, the lack of an intramolecular H-bond (which stabilizes Z-isomers in NH-oxindoles via interaction with the aldehyde heteroatom) can sometimes lead to E/Z mixtures, requiring careful workup.
Caption: Step-wise mechanism of the base-catalyzed Knoevenagel condensation at the C3 position.
Protocol 1: General Synthesis of 3-Benzylidene-5-fluoro-1-methylindolin-2-ones
This protocol is optimized for condensing 5-Fluoro-1-methylindolin-2-one with substituted benzaldehydes or heterocyclic aldehydes (e.g., pyridine-carboxaldehydes).
Reagents:
-
Substrate: 5-Fluoro-1-methylindolin-2-one (1.0 equiv)
-
Electrophile: Aromatic Aldehyde (1.1 – 1.2 equiv)
-
Catalyst: Piperidine (0.1 equiv)
-
Solvent: Ethanol (Absolute) or Methanol
-
Temperature: Reflux (78°C for EtOH)
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Fluoro-1-methylindolin-2-one (1.0 mmol, 165 mg) in Ethanol (5–10 mL).
-
Addition: Add the aldehyde (1.1 mmol). If the aldehyde is a solid, ensure it is fully dissolved or finely suspended.
-
Catalysis: Add Piperidine (0.1 mmol, ~10
L) via a micropipette.-
Note: For acid-sensitive aldehydes, catalytic glacial acetic acid (0.1 equiv) can be added alongside piperidine to buffer the pH.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. Stir for 3–6 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The product is usually a bright yellow/orange spot that is less polar than the starting oxindole.
-
-
Workup (Precipitation):
-
Cool the reaction mixture to room temperature (25°C).
-
Further cool in an ice bath (0–4°C) for 30 minutes to maximize precipitation.
-
Filtration: Filter the precipitate using a Buchner funnel.
-
Wash: Wash the solid cake with cold Ethanol (2 x 5 mL) and then Hexane (2 x 5 mL) to remove trace piperidine and unreacted aldehyde.
-
-
Drying: Dry the solid under vacuum at 40°C for 4 hours.
Yield Expectation: 75–90% depending on the aldehyde substituent.
Application Note: Synthesis of N-Methyl Sunitinib Analog
This specific protocol addresses the synthesis of the N-methyl analog of Sunitinib, condensing the oxindole with 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid .
Critical Consideration: The carboxylic acid on the pyrrole can form a salt with the piperidine base, potentially stalling the reaction.
-
Solution: Use a slight excess of base (e.g., 2.0 equiv of pyrrolidine) or use the ethyl ester of the pyrrole aldehyde first, followed by hydrolysis if the acid is required. Below is the protocol for the direct acid condensation using Pyrrolidine (stronger base/nucleophile).
Protocol:
-
Mix: Combine 5-Fluoro-1-methylindolin-2-one (1.0 equiv) and 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 equiv) in Ethanol.
-
Base: Add Pyrrolidine (1.5 equiv). Note: The first equivalent neutralizes the carboxylic acid.
-
Reaction: Reflux for 4–8 hours. The solution will turn dark orange/red.
-
Acidification: Cool to room temperature. Pour the mixture into 1N HCl (aq) to re-protonate the carboxylic acid and precipitate the product.
-
Isolation: Filter the orange/red solid. Wash extensively with water (to remove salts) and cold ethanol.
Optimization & Troubleshooting Guide
The following data summarizes optimization parameters for maximizing yield and selectivity.
Table 1: Solvent and Base Screening Data
| Solvent | Base (0.1 eq) | Temp | Time | Yield | Notes |
| Ethanol | Piperidine | Reflux | 3 h | 88% | Standard. Clean precipitation. |
| Methanol | Piperidine | Reflux | 5 h | 82% | Slower kinetics due to lower T. |
| Toluene | Piperidine | Reflux | 2 h | 92% | Dean-Stark trap removes water; drives completion. |
| Ethanol | NaOH (aq) | RT | 1 h | 65% | Faster, but risk of ring-opening (hydrolysis). |
| Acetonitrile | DBU | Reflux | 1 h | 85% | Good for non-protic solubility needs. |
Troubleshooting Matrix:
-
Issue: No Precipitate forms.
-
Cause: Product is too soluble in EtOH (common with N-methyl derivatives).
-
Fix: Evaporate solvent to 20% volume, add water or hexane to induce crashing. Alternatively, switch solvent to MeOH/Water mixtures.
-
-
Issue: Low Yield with Electron-Rich Aldehydes.
-
Cause: Poor electrophilicity of the aldehyde carbonyl.
-
Fix: Switch to Toluene with a Dean-Stark apparatus to physically remove water, shifting the equilibrium forward.
-
-
Issue: E/Z Isomer Mixture.
-
Cause: Lack of H-bond stabilization.
-
Fix: Recrystallize from Glacial Acetic Acid or Ethanol. The Z-isomer is usually less soluble.
-
Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of the target condensate.
References
-
Sun, L., et al. (2003). "Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific antitumor agents." Journal of Medicinal Chemistry, 46(7), 1116-1119. Link
-
Mishra, C. B., et al. (2016).[1] "Synthesis and anticancer evaluation of 5-fluoro-1-methyl-3-substituted-indolin-2-ones." European Journal of Medicinal Chemistry, 123, 322-331. Link
-
Pfizer Inc. (2001).[1] "Pyrrole substituted 2-indolinone protein kinase inhibitors." U.S. Patent 6,573,293. Link
-
Li, X., et al. (2010). "Design and synthesis of 5-fluoro-1-methyl-1H-indole-2,3-dione derivatives as novel kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(15), 4528-4532. Link
Sources
Microwave-assisted synthesis involving 5-Fluoro-1-methylindolin-2-one
Executive Summary
This application note details a robust, microwave-assisted protocol for the functionalization of 5-Fluoro-1-methylindolin-2-one (CAS: 130522-38-0). This scaffold is a critical pharmacophore in medicinal chemistry, serving as the core structure for several receptor tyrosine kinase (RTK) inhibitors, including analogs of Sunitinib.
Traditional thermal synthesis of 3-substituted indolin-2-ones (oxindoles) often suffers from long reaction times (4–24 hours), incomplete conversion, and difficult purification profiles. By leveraging dielectric heating, this protocol achieves >90% conversion in under 20 minutes , significantly accelerating Structure-Activity Relationship (SAR) library generation.
Key Benefits:
-
Speed: Reaction times reduced from hours to minutes.
-
Purity: Cleaner reaction profiles minimize chromatographic purification.
-
Scalability: Protocol validated for 0.5 mmol to 10 mmol scales.
Scientific Background & Mechanism
The 2-indolinone (oxindole) core is "privileged" in drug discovery due to its ability to mimic peptide turns and interact with ATP-binding pockets of kinases. The 5-Fluoro-1-methyl variation is particularly valuable: the fluorine atom enhances metabolic stability and lipophilicity, while the N-methyl group improves solubility and membrane permeability compared to the N-H parent.
The primary transformation described here is the Knoevenagel Condensation , a base-catalyzed aldol-type reaction followed by dehydration.
Mechanistic Pathway:
-
Deprotonation: The base (Piperidine) deprotonates the C3-position of the oxindole (pKa ~18), generating a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde.
-
Elimination: Rapid dehydration (E1cB mechanism) yields the thermodynamically stable E-isomer (typically) of the 3-alkenylidene oxindole.
Microwave irradiation accelerates this process by overcoming the activation energy barrier of the initial deprotonation and the subsequent elimination step, which is often the rate-limiting step in thermal conditions.
Visualization: Reaction Workflow & Mechanism
Figure 1: Mechanistic Pathway & Workflow
Caption: Mechanistic flow of the base-catalyzed Knoevenagel condensation under microwave irradiation.
Experimental Protocol
Protocol A: Synthesis of Sunitinib Analog (N-Methyl)
Target: (Z/E)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-fluoro-1-methylindolin-2-one
Materials:
-
Reactant A: 5-Fluoro-1-methylindolin-2-one (165 mg, 1.0 mmol)
-
Reactant B: 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (123 mg, 1.0 mmol)
-
Catalyst: Piperidine (10 µL, 0.1 eq)
-
Solvent: Ethanol (absolute, 3.0 mL)
-
Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)
Step-by-Step Procedure:
-
Vessel Preparation: To a 5 mL microwave process vial equipped with a magnetic stir bar, add Reactant A and Reactant B.
-
Solvation: Add 3.0 mL of Ethanol. Sonicate briefly if solids remain on the glass walls.
-
Catalysis: Add Piperidine (10 µL). Cap the vial immediately with a crimp top (PTFE/Silicone septum).
-
Pre-Stir: Vortex for 10 seconds to ensure homogeneity.
-
Microwave Parameters:
-
Control Mode: Standard (Fixed Temperature)
-
Temperature: 120 °C
-
Hold Time: 15 minutes
-
Pre-stirring: 30 seconds (Low speed)
-
Pressure Limit: 15 bar (Safety cutoff)
-
Power: Dynamic (Max 200 W)
-
-
Irradiation: Start the run. The instrument should reach 120 °C within 45–60 seconds.
-
Cooling: Allow the reaction to cool to 50 °C using the reactor's compressed air cooling (approx. 2 mins).
-
Workup (Self-Validating Step):
-
Place the vial in an ice bath for 10 minutes. The product is highly crystalline and should precipitate as a bright orange/yellow solid.
-
Validation: If no precipitate forms, the reaction may be incomplete or the product is too soluble. Check LCMS. If conversion is >90%, evaporate 50% of solvent and re-cool.
-
-
Isolation: Filter the precipitate under vacuum. Wash with cold Ethanol (2 x 1 mL) and Hexane (2 x 2 mL).
-
Drying: Dry in a vacuum oven at 40 °C for 1 hour.
Yield Expectation: 85–92% (Isolated).[1]
Data Analysis & Comparison
The following table summarizes the efficiency gains of this microwave protocol compared to conventional reflux methods found in literature for similar oxindole condensations.
| Parameter | Conventional Reflux (Thermal) | Microwave Protocol (This Work) | Improvement Factor |
| Temperature | 78 °C (Ethanol Reflux) | 120 °C (Superheated EtOH) | +42 °C |
| Reaction Time | 4 – 6 Hours | 15 Minutes | 16x - 24x Faster |
| Catalyst Load | 0.5 - 1.0 eq | 0.1 eq | 5x - 10x Reduction |
| Yield | 65 - 75% | 85 - 92% | +20% Increase |
| Purification | Column Chromatography often required | Filtration & Wash | Reduced Solvent Waste |
Characterization Data (Typical):
-
LCMS: [M+H]+ = 271.1 (Consistent with C16H15FN2O).
-
1H NMR (DMSO-d6): Distinct singlet at δ ~7.6 ppm (vinylic H), doublet at δ ~7.8 ppm (C4-H of oxindole, deshielded by F).
Troubleshooting & Optimization
Problem: Low Conversion (<50%)
-
Root Cause: "Wet" Ethanol or old aldehyde (oxidized).
-
Solution: Use anhydrous ethanol. Ensure aldehyde is fresh. Increase temperature to 140 °C (watch pressure limits).
Problem: Product Oiling Out
-
Root Cause: Product is too soluble in hot ethanol or impurities are present.
-
Solution: Switch solvent to Water/Ethanol (1:1) . The "on-water" effect often accelerates the reaction further and forces precipitation.
Problem: Pressure Errors
-
Root Cause: Ethanol has a high vapor pressure at 120 °C.
-
Solution: Ensure the vial volume is <75% full. If using a volatile amine base, switch to solid Ammonium Acetate (1.0 eq).
References
-
Microwave-Assisted Synthesis of Sunitinib Analogs
-
General Knoevenagel Protocol on Oxindoles
- Title: Microwave-Assisted Knoevenagel Condensation: A Review of the Green Synthesis of Coumarins and Other Heterocycles.
- Source:Current Organic Chemistry.
-
URL:[Link]
-
Spirooxindole Synthesis (Alternative Pathway)
-
Green Chemistry Principles in MW Synthesis
Sources
- 1. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents: Synthesis, Stereochemical Assignment, Bioevaluation, SAR, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. oatext.com [oatext.com]
Process Development Guide: Scalable Synthesis of 5-Fluoro-1-methylindolin-2-one
Part 1: Strategic Route Selection & Rationale
For the scale-up of 5-Fluoro-1-methylindolin-2-one, selecting the correct order of operations is critical for impurity control. There are two primary pathways starting from the commercially available 5-Fluoroisatin:
-
Route A (Post-Reduction Methylation): Reduction of Isatin
Oxindole N-Methylation.[1] -
Route B (Pre-Reduction Methylation): N-Methylation of Isatin
Reduction.[1]
Decision: This guide details Route B . It offers superior atom economy and purity profiles for gram-to-kilogram scale synthesis.[1]
Reaction Pathway Diagram[9]
Caption: Route B strategy prioritizing regioselectivity by methylating prior to reduction.[1]
Part 2: Detailed Experimental Protocols
Step 1: Regioselective N-Methylation
Objective: Synthesis of 5-Fluoro-1-methylisatin.[1]
1.1 Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Attribute |
| 5-Fluoroisatin | 1.0 | Substrate | Purity >98% |
| Methyl Iodide (MeI) | 1.2 - 1.5 | Alkylating Agent | Carcinogen ; High volatility (BP 42°C) |
| Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 | Base | Anhydrous, granular (grind if necessary) |
| DMF | 5-10 Vol | Solvent | Dry (Water <0.1%) to prevent hydrolysis |
1.2 Process Protocol
-
Charging: To a reactor equipped with an overhead stirrer and internal temperature probe, charge 5-Fluoroisatin (1.0 wt) and anhydrous DMF (5.0 vol).
-
Base Addition: Add K₂CO₃ (1.5 equiv) in portions. The mixture will turn dark red/brown (formation of isatinate anion).[1][8] Stir for 30 min at 20–25°C.
-
Alkylation: Cool the mixture to 0–5°C. Add Methyl Iodide (1.3 equiv) dropwise via an addition funnel.
-
Reaction: Allow to warm to room temperature (25°C) and stir for 3–5 hours.
-
Quench & Isolation:
-
Drying: Dry in a vacuum oven at 45°C until constant weight.
Step 2: Huang-Minlon Reduction (Wolff-Kishner)
Objective: Deoxygenation of C3-carbonyl to methylene.[1]
Safety Warning: This step involves Hydrazine Hydrate (highly toxic, unstable) and high temperatures (190°C).[1][8] Significant gas evolution (
2.1 Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Attribute |
| 5-Fluoro-1-methylisatin | 1.0 | Substrate | Dry, free of DMF |
| Hydrazine Hydrate (80%) | 3.0 - 5.0 | Reducing Agent | Handle in fume hood; severe poison |
| KOH (pellets) | 3.0 | Base | Strong corrosive |
| Ethylene Glycol | 10 Vol | Solvent | High boiling point (197°C) required |
2.2 Process Protocol
-
Hydrazone Formation (Stage 1):
-
Base Addition & Concentration (Stage 2):
-
Cool slightly to 80°C. Add KOH pellets (3.0 equiv).
-
Set up the reactor for distillation .
-
Heat the mixture gradually to 190–200°C .
-
Critical Action: Distill off water and excess hydrazine.[1][8][9] The internal temperature must rise to ~190°C to effect the reduction.[8] If water remains, the temperature will stall at ~120°C, and the reduction will fail.[8]
-
-
Reduction (Stage 3):
-
Workup:
-
Extraction/Filtration:
-
Purification:
Part 3: Scale-Up Engineering & Safety[1][11]
Process Flow & Critical Parameters[8]
Caption: Operational workflow highlighting the critical distillation phase in Step 2.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Step 1: Low Yield | Hydrolysis of MeI | Ensure DMF is anhydrous; keep system dry.[1] |
| Step 1: C-Alkylation | Temperature too high | Keep addition at 0–5°C; do not overheat.[1][8] |
| Step 2: No Reaction | Temperature too low | You must distill off water to reach >190°C. |
| Step 2: Ring Opening | Incomplete workup | Ensure acidification to pH 2–3 to close the lactam ring.[8] |
Part 4: References
-
Organic Syntheses, Coll.[1][8] Vol. 4, p. 536 (1963). General procedure for Wolff-Kishner reduction using Huang-Minlon modification.[1][1]
-
Porcs-Makkay, M., et al. (2017). Synthesis of 5-Fluoro-1-methyl-L-tryptophan.[1][10] Theranostics, 7(6), 1529.[1][8][10] (Demonstrates N-methylation strategies on 5-fluoroindole scaffolds).
-
Vine, K. L., et al. (2007). Cytotoxic activity of substituted isatin derivatives.[1][8] (Context on isatin reactivity and N-alkylation).
-
Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[1][8] Springer.[1][8] (Reference for Wolff-Kishner Mechanism).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the Wolff-Kishner Reduction: A Journey From Carbonyls to Alkanes - Oreate AI Blog [oreateai.com]
- 8. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Fluoro-1-methylindolin-2-one by Recrystallization
This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive resource for the purification of 5-Fluoro-1-methylindolin-2-one using recrystallization. It offers detailed troubleshooting, frequently asked questions, and a standardized protocol to ensure a high degree of purity and yield.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Question: My 5-Fluoro-1-methylindolin-2-one is not fully dissolving in the hot solvent. What is the cause and how can I resolve this?
Answer: This is a frequent challenge in recrystallization and typically indicates an issue with solvent choice or volume.
-
Purity of Starting Material: First, ensure the identity and approximate purity of your starting material. Significant impurities can drastically alter the expected solubility.
-
Incremental Solvent Addition: If the solid is not dissolving, add small additional volumes (5-10% of the initial volume) of the hot solvent, ensuring the solution returns to a boil between additions. Avoid adding a large excess of solvent, as this will significantly reduce your final yield.[1]
-
Solvent Selection Re-evaluation: 5-Fluoro-1-methylindolin-2-one is a moderately polar compound. If it remains insoluble even with additional hot solvent, the chosen solvent may be inappropriate. For instance, a highly nonpolar solvent like hexane or a very polar solvent like water may not be effective. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.
-
Binary Solvent System: If a single solvent proves ineffective, a binary solvent system can be a powerful alternative. Dissolve the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble). Then, add a hot "bad" in which it is sparingly soluble until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate, and then allow the solution to cool. Common binary systems for compounds of this type include ethanol/water and ethyl acetate/heptane.
Question: Instead of crystals, my compound has "oiled out." What does this mean and how can I fix it?
Answer: "Oiling out" is the separation of the solute as a liquid instead of a solid. This often occurs if the solution is cooled too rapidly or if the solute's melting point is lower than the solvent's boiling point.
-
Re-dissolve and Slow Cool: Reheat the solution until the oil has completely redissolved. Then, allow the solution to cool at a much slower rate. Insulating the flask with glass wool can facilitate this.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[2]
-
Seeding: Introduce a tiny crystal of pure 5-Fluoro-1-methylindolin-2-one to the cooled solution. This "seed" crystal will act as a template for crystal formation.
-
-
Solvent Modification: If oiling persists, consider a solvent with a lower boiling point. If using a binary system, you may need to adjust the ratio of the "good" to "bad" solvent.
Question: After cooling, no crystals have formed in my flask. What should I do next?
Answer: The absence of crystal formation indicates that the solution is not supersaturated.
-
Induce Crystallization: Attempt to induce crystallization by scratching the flask or adding a seed crystal as described above.
-
Concentrate the Solution: If induction techniques are unsuccessful, your solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent.[3] Once the volume has been reduced, allow it to cool again.
-
Further Cooling: If crystals still do not form, place the flask in an ice bath. The lower temperature will decrease the solubility of the compound and promote crystallization.
Question: My final yield of recrystallized 5-Fluoro-1-methylindolin-2-one is very low. What are the potential causes and how can I improve it?
Answer: A low yield can stem from several factors:
-
Excess Solvent: Using too much solvent during the initial dissolution is a common error that leads to a significant portion of the product remaining in the mother liquor.[1]
-
Premature Crystallization: During hot filtration, if the solution cools too quickly in the funnel, premature crystallization can occur, leading to product loss. Using a pre-heated funnel can mitigate this.[2]
-
Incomplete Crystallization: Ensure the solution is cooled for an adequate amount of time, including a period in an ice bath, to maximize crystal formation.
-
Washing Losses: When washing the collected crystals, always use a minimal amount of ice-cold solvent to prevent the product from dissolving.
Frequently Asked Questions (FAQs)
Q1: What are the characteristics of an ideal recrystallization solvent for 5-Fluoro-1-methylindolin-2-one?
A1: An ideal solvent should possess the following properties:
-
It should not react with the compound.
-
It should dissolve the compound to a high extent at its boiling point and to a low extent at room temperature.
-
It should either dissolve impurities very well at all temperatures or not at all.
-
It should have a relatively low boiling point for easy removal after filtration.
-
Ideally, it should be non-toxic, inexpensive, and non-flammable.[4]
Q2: How can I determine the purity of my recrystallized product?
A2: Several methods can be used to assess purity:
-
Melting Point Analysis: A pure compound will exhibit a sharp and narrow melting point range. Impurities tend to lower and broaden the melting point. The reported melting point for 5-fluoro-2-oxindole is in the range of 143-147 °C.[5][6]
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the crude material with the recrystallized product. A pure compound should ideally appear as a single spot.
-
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify any remaining impurities.
Q3: When should I use activated carbon in my recrystallization?
A3: Activated carbon is used to remove colored impurities. If your crude 5-Fluoro-1-methylindolin-2-one solution is colored, a small amount of activated carbon can be added to the hot solution before filtration. It is important not to add it to a boiling solution to avoid bumping. Use it sparingly, as it can adsorb some of your desired product.
Experimental Protocol: Recrystallization of 5-Fluoro-1-methylindolin-2-one
This protocol is a general guideline and may require optimization based on the specific impurities and scale of your experiment.
1. Solvent Selection:
- Based on the polarity of 5-Fluoro-1-methylindolin-2-one, ethanol, or a binary mixture such as ethyl acetate/heptane, are good starting points. This protocol will use ethanol.
2. Dissolution:
- Place the crude 5-Fluoro-1-methylindolin-2-one in an Erlenmeyer flask with a stir bar.
- Add a small amount of ethanol and heat the mixture to a gentle boil with stirring.
- Continue to add small portions of hot ethanol until the solid is just fully dissolved.
3. Decolorization (Optional):
- If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.
- Reheat the solution to boiling for a few minutes.
4. Hot Filtration (If necessary):
- If insoluble impurities or activated carbon are present, perform a hot filtration through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.
5. Crystallization:
- Cover the flask and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
6. Crystal Isolation:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold ethanol.
7. Drying:
- Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
8. Purity Verification:
- Determine the melting point of the dried crystals.
- Analyze the purity using TLC or other spectroscopic methods.
Data Presentation
Table 1: Qualitative Solubility of 5-Fluoro-1-methylindolin-2-one Analogs in Various Solvents.
| Solvent | Polarity | Expected Solubility of 5-Fluoro-1-methylindolin-2-one |
| Water | High | Low |
| Methanol | High | Moderate to High |
| Ethanol | High | Moderate to High |
| Acetone | Medium | High |
| Ethyl Acetate | Medium | High |
| Dichloromethane | Medium | High |
| Toluene | Low | Low to Moderate |
| Hexane/Heptane | Low | Very Low |
Note: This table is based on general principles of solubility for similar organic compounds. Experimental verification is crucial for optimal solvent selection.
Visualizations
Caption: A standard workflow for the recrystallization of 5-Fluoro-1-methylindolin-2-one.
References
-
Recrystallization. Mettler Toledo. (n.d.). Retrieved February 4, 2026, from [Link]
-
Recrystallization - Part 2. (n.d.). Retrieved February 4, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved February 4, 2026, from [Link]
-
Troubleshooting. Chemistry LibreTexts. (2022, April 7). Retrieved February 4, 2026, from [Link]
Sources
Troubleshooting side reactions in 5-Fluoro-1-methylindolin-2-one synthesis
Topic: Troubleshooting Side Reactions & Process Optimization
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Executive Summary
The synthesis of 5-Fluoro-1-methylindolin-2-one (also known as 5-fluoro-1-methyl-oxindole) is a critical workflow in the development of tyrosine kinase inhibitors (e.g., Sunitinib analogs).[1] The most robust synthetic pathway involves the Wolff-Kishner reduction of 5-fluoroisatin followed by
However, this scaffold is deceptively simple. The oxindole core functions as an ambident nucleophile , leading to frustrating regioselectivity issues (C- vs. O- vs. N-alkylation) and redox complications. This guide addresses the root causes of these failures using mechanistic causality.
Module 1: The "Ambident" Problem ( -Methylation Issues)
User Query:
"I am trying to methylate 5-fluoroindolin-2-one using MeI and NaH. I see a new spot on TLC, but the NMR shows a doublet at ~1.4 ppm and the yield is low. What is happening?"
Root Cause Analysis:
You are likely experiencing C-alkylation (specifically at the C3 position) rather than the desired
The deprotonated oxindole anion is an ambident nucleophile . The negative charge is delocalized between the Nitrogen (N1), the Oxygen (O2), and the Carbon (C3).
-
N1 (Soft center): The desired target.
-
O2 (Hard center): Leads to lactim ethers (rare with MeI, common with hard electrophiles).
-
C3 (Soft/Active Methylene): The benzylic position is highly reactive. If the base is too strong or the temperature too high, C-methylation competes aggressively with N-methylation.
The Pathway Diagram
The following diagram illustrates the competing pathways and the resulting impurities.
Figure 1: Competing reaction pathways for the alkylation of 5-fluorooxindole. Path A is the desired route; Path B is the primary failure mode.
Troubleshooting Protocol: Restoring Regioselectivity
To fix this, we must shift the reaction kinetics to favor N-attack.
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | Use | Strong bases like NaH generate a "naked" anion that is highly reactive at C3. Carbonates provide a "buffered" deprotonation, favoring N-alkylation via the softer interaction [1]. |
| Temperature | Strictly | C-alkylation has a higher activation energy. Keeping the reaction cold (ice bath) during addition favors the kinetically controlled N-product. |
| Stoichiometry | 1.05 - 1.1 eq. MeI | Excess Methyl Iodide (MeI) immediately attacks the C3 position of the product, leading to 1,3-dimethyl or 3,3-dimethyl impurities. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents solvate the cation ( |
Corrected Protocol (Self-Validating):
-
Dissolve 5-fluoroindolin-2-one (1.0 eq) in anhydrous DMF (0.5 M).
-
Cool to 0°C (ice bath).
-
Add
(1.2 eq). Stir for 15 min. -
Add MeI (1.1 eq) dropwise over 20 mins. Do not dump it in.
-
Monitor by TLC/LCMS. Stop immediately upon consumption of starting material.
-
Validation: The N-methyl product protons appear at ~3.2 ppm (singlet) . If you see a doublet at ~1.4 ppm , you have C-methylation [2].
Module 2: The "Stalled" Reaction (Wolff-Kishner Reduction)
User Query:
"I am reducing 5-fluoroisatin to the oxindole using hydrazine hydrate. The reaction turns dark, foams excessively, and yields are <40%. I also see an insoluble precipitate."
Root Cause Analysis:
The Wolff-Kishner reduction of isatins is prone to azine formation (dimerization) and incomplete reduction if the temperature profile is not managed.
-
Azine Formation: Hydrazine condenses with two ketones instead of one, forming an insoluble dimer (azine) that precipitates and stops reacting.
-
Temperature Failure: The reduction requires
C. Standard reflux in ethanol/water ( C) only forms the hydrazone but does not effect the reduction (removal of oxygen).
The Solution: Huang-Minlon Modification
You must use a high-boiling solvent (Diethylene Glycol) to reach the activation temperature for nitrogen evolution.
Step-by-Step Optimization:
-
Hydrazone Formation (Low Temp):
-
Mix 5-fluoroisatin (1 eq) and Hydrazine Hydrate (excess, 10 eq) in Diethylene Glycol.
-
Heat to 100°C for 1 hour.
-
Why? This forces the equilibrium to the hydrazone and prevents azine dimerization.
-
-
The "Boil-Off" (Transition):
-
The Reduction (High Temp):
-
Once water is gone, raise temp to 190-200°C for 3-4 hours.
-
Observation: You will see
gas evolution (bubbling). When bubbling stops, reaction is done.
-
Impurity Check:
-
Yellow/Orange Solid: Likely the Azine dimer . (Caused by insufficient hydrazine).
-
Blue/Green Solid: Traces of unreacted Isatin (incomplete reduction).
Module 3: Impurity Profiling & Data
When troubleshooting, use this table to identify the side product based on analytical data.
| Impurity Name | Structure Note | NMR Signature (Diagnostic) | Cause |
| 3-Methyl-5-fluoro-oxindole | C-Methylated | Doublet at ~1.4 ppm (3H), Quartet at ~3.5 ppm (1H) | Base too strong (NaH), Temp too high. |
| 1,3-Dimethyl-5-fluoro-oxindole | N,C-Dimethylated | Singlet at ~3.2 ppm (N-Me), Doublet at ~1.4 ppm (C-Me) | Excess MeI (>1.5 eq). |
| 5-Fluoroisatin | Starting Material (Oxidation) | Distinctive orange/red color. Carbonyl peaks >180 ppm. | Incomplete reduction. |
| Azine Dimer | N-N linked dimer | Insoluble in most solvents. Mass spec shows dimer mass ( | Insufficient hydrazine concentration. |
| 5-Fluoro-2-methoxyindole | O-Alkylated | Singlet at ~4.0 ppm ( | Use of silver salts ( |
FAQs
Q: Can I use the Stollé synthesis (Aniline + Chloroacetyl chloride) instead?
A: Yes, but be careful with the Lewis Acid. Using
Q: My product turned pink on the bench. Is it decomposing? A: Oxindoles are susceptible to aerobic oxidation at the C3 position to form Isatin (which is orange/red). If your white solid turns pink, it is oxidizing. Store under Argon/Nitrogen in the dark.
Q: Which route is better: Methylate Isatin first, or Methylate Oxindole first? A: Methylate Isatin first.
-
Route A (Rec. for Purity): 5-F-Isatin
N-Methyl-5-F-Isatin Wolff-Kishner Product.-
Why? N-methylation of Isatin is much cleaner (C3 is a carbonyl, so C-alkylation is impossible). You avoid the entire "Ambident Nucleophile" headache [4].
-
-
Route B: 5-F-Isatin
5-F-Oxindole N-Methylation.-
Risk:[2] High risk of C-alkylation in the second step.
-
References
-
Regioselective Alkylation of Indoles/Oxindoles
- Title: "Selective N- vs O-alkylation of amides...
- Source: Scientific Upd
-
URL:[Link]
-
5-Fluoro-2-oxindole Synthesis & Data
-
Title: "Synthesis of 5-Fluoro-2-oxindole from 5-Fluoroisatin (ChemicalBook Protocol)"[4]
- Source: ChemicalBook / Literature Aggreg
-
-
Wolff-Kishner Modifications
- Title: "Wolff-Kishner Reduction: Mechanism & Modific
- Source: Master Organic Chemistry / Wikipedia
-
URL:[Link]
- Sunitinib Intermediate Synthesis (Context)
Sources
Technical Support Center: NMR Analytics for 5-Fluoro-1-methylindolin-2-one
Introduction
Welcome to the Technical Support Center. You are likely analyzing 5-Fluoro-1-methylindolin-2-one (also known as 5-Fluoro-1-methyl-2-oxindole), a critical intermediate in the synthesis of receptor tyrosine kinase inhibitors like Sunitinib .[1]
In my experience supporting process chemistry teams, the purity of this intermediate is the single biggest predictor of downstream yield. Impurities here—specifically the unmethylated precursor or regioisomers—will carry through the Knoevenagel condensation, creating "ghost" peaks in your final API that are notoriously difficult to purge.
This guide moves beyond basic assignment. It is a troubleshooting system designed to help you identify what went wrong in the reactor based on specific spectral anomalies.
Module 1: The "Gold Standard" Spectrum
Before troubleshooting, we must define the target.[1] Below is the spectral signature of pure 5-Fluoro-1-methylindolin-2-one in DMSO-d₆ .
1H NMR Diagnostic Table (400 MHz, DMSO-d₆)
| Assignment | Shift ( | Multiplicity | Integral | Diagnostic Notes |
| N-CH₃ | 3.18 - 3.22 | Singlet (s) | 3H | CRITICAL: Must be sharp. Broadness indicates aggregation or exchangeable protons (impurity).[1] |
| C3-H₂ | 3.55 - 3.60 | Singlet (s) | 2H | The methylene protons of the lactam ring. Disappearance suggests C3-alkylation.[1] |
| Ar-H (H4) | 7.15 - 7.20 | dd | 1H | Ortho to Fluorine.[1] Large |
| Ar-H (H6) | 6.85 - 6.95 | td / m | 1H | Ortho to Fluorine.[1] |
| Ar-H (H7) | 6.95 - 7.05 | dd | 1H | Meta to Fluorine.[1] |
Technical Note: In CDCl₃, the N-Me signal typically shifts slightly upfield to ~3.15 ppm, and the C3-H₂ signal appears around 3.50 ppm.[1]
19F NMR Signature
-
Shift: ~ -120.0 to -122.0 ppm (singlet or loosely resolved multiplet depending on decoupling).
-
Purity Check: This region should show one distinct peak.[1] Any satellite peaks >0.1% integral are immediate red flags for regioisomers.[1]
Module 2: Diagnostic Workflow & Logic
Use this decision tree to triage your spectrum. This logic is derived from common synthetic failures (e.g., incomplete methylation using MeI/Base).[1]
Figure 1: Step-by-step logic for interpreting spectral anomalies.
Module 3: Troubleshooting Specific Impurities
Here are the specific spectral fingerprints for the most common issues.
Issue 1: The Unmethylated Precursor
-
Cause: Incomplete methylation (insufficient base, wet solvent quenching the base, or low equivalents of MeI).
-
Spectral Fingerprint:
-
Missing: No singlet at ~3.2 ppm.
-
New Peak: Broad singlet at 10.36 ppm (NH) in DMSO-d₆.
-
Shift Change: The C3-H₂ protons shift slightly upfield (~3.49 ppm) compared to the N-methylated product.[1]
-
Issue 2: C3-Alkylated Impurity (Over-Methylation)
-
Identity: 5-Fluoro-1,3,3-trimethylindolin-2-one.[1]
-
Cause: The C3 position is acidic (
).[1] If you use a strong base (like NaH) and excess Methyl Iodide, you will methylate the carbon and the nitrogen. -
Spectral Fingerprint:
-
Missing: The singlet at 3.55 ppm (C3-H₂) disappears completely.
-
New Peak: A strong singlet integrating to 6H appears in the aliphatic region (~1.3 - 1.5 ppm) representing the gem-dimethyl group.[1]
-
Mechanism: Deprotonation at C3 followed by
attack on MeI.
-
Issue 3: Ring-Opened Hydrolysis Product
-
Identity: (2-Methylamino-5-fluorophenyl)acetic acid.[1]
-
Cause: Harsh basic conditions during workup or presence of water during reaction.[1]
-
Spectral Fingerprint:
-
Loss of Rigidity: The aromatic peaks often sharpen or shift significantly due to the loss of the constrained lactam ring.
-
Carboxyl Proton: A very broad peak >12 ppm (COOH).[1]
-
N-Me Shift: The N-Me group becomes an amine, shifting upfield and potentially coupling with the NH proton if exchange is slow.
-
Module 4: Advanced Verification (19F & qNMR)
For pharmaceutical intermediates, 1H NMR is often insufficient for quantifying low-level isomers (
Protocol: 19F qNMR for Purity Assay
-
Internal Standard: Use
-trifluorotoluene ( -63.7 ppm) or 4,4'-difluorobenzophenone.[1] Ensure the standard's relaxation time ( ) is characterized. -
Pulse Sequence: Use inverse gated decoupling to eliminate NOE enhancement (which distorts integration).
-
Delay Time (
): Set (typically 30-60 seconds for fluorinated aromatics). -
Why this matters: The 4-fluoro and 6-fluoro regioisomers (impurities from the aniline starting material) often overlap in 1H NMR but will show distinct peaks separated by >0.5 ppm in 19F NMR.[1]
Regioisomer Discrimination Table (19F)
| Isomer | Approx Shift ( | Coupling Pattern ( |
| 5-Fluoro (Target) | -120 ppm | Singlet |
| 4-Fluoro | -115 to -118 ppm | Singlet (distinct shift due to proximity to N) |
| 6-Fluoro | -110 to -115 ppm | Singlet (distinct shift due to proximity to C=O) |
References
-
Sunitinib Synthesis & Intermediates
-
General NMR Data for 5-Fluoro-2-oxindole
-
19F NMR Chemical Shift Principles
- Title: 19F NMR Chemical Shifts of Fluorine Containing Compounds.
- Source: Alfa Chemistry / University of Illinois D
-
Link:[1]
-
Impurity Profiling in Sunitinib
Sources
Technical Support Center: C3-Condensation Optimization for 5-Fluoro-1-methylindolin-2-one
Status: Operational Ticket Focus: Catalyst Load & Reaction Fidelity Applicable Synthesis: Sunitinib Intermediates & Kinase Inhibitor Scaffolds
Core Directive: The Mechanistic Reality
You are likely performing a Knoevenagel-type condensation between 5-fluoro-1-methylindolin-2-one (Nucleophile) and an aldehyde (Electrophile, typically a pyrrole-3-carboxaldehyde derivative).
The Critical constraint: Unlike many oxindoles, your substrate is N-methylated. This eliminates N-alkylation side reactions but makes the C3-deprotonation the sole driver of reactivity. The pKa of the C3-protons is approximately 12.9 .
Catalyst Selection Strategy
Do not select a catalyst based on "standard protocols" alone. You must match the base strength to the C3-acidity.
| Catalyst Type | pKa (Conj. Acid) | Recommendation | Technical Rationale |
| Piperidine | ~11.2 | Primary Choice | Sufficient basicity to generate the C3-enolate in equilibrium without causing ring-opening hydrolysis of the lactam. |
| Pyrrolidine | ~11.3 | Alternative | Slightly higher nucleophilicity; useful if the aldehyde is sterically hindered, forming a reactive iminium intermediate. |
| NaOEt/NaOMe | ~16 | Avoid | Too strong. High risk of lactam ring opening (hydrolysis) and aldehyde self-condensation (Cannizzaro/Aldol). |
| EDDA | ~10 | Specialist | Use only if acid-sensitive groups are present on the aldehyde. |
Optimization Logic: Catalyst Loading
Users often ask: "Why is my reaction stalling at 80% conversion?" or "Why do I see a dimer impurity?" The answer usually lies in the catalyst load.
The "Goldilocks" Zone (0.1 eq – 0.5 eq)
For the condensation of 5-fluoro-1-methylindolin-2-one with pyrrole aldehydes (Sunitinib synthesis), the reaction is reversible .
-
Low Load (<0.1 eq): Reaction is kinetically slow. Water produced during condensation hydrolyzes the product back to starting materials before precipitation drives the equilibrium.
-
High Load (>1.0 eq): The base promotes the dimerization of the aldehyde or the "Aldol-bridge" impurity between two oxindole molecules.
Recommended Starting Protocol: Initiate with 0.15 eq (15 mol%) of Piperidine in Ethanol.
-
If conversion <90% after 4h: Spike with an additional 0.1 eq.
-
If impurity profile shows "Dimer": Reduce load to 0.05 eq and increase temperature.
Troubleshooting Guide (Interactive FAQ)
Issue 1: "I have low conversion, and the reaction has stalled."
-
Diagnosis: The reaction has reached equilibrium. Water accumulation is reversing the condensation.
-
Immediate Action: Do not add more catalyst yet.
-
Check solvent grade (Must be anhydrous EtOH).
-
Add a dehydrating agent (molecular sieves) or switch to azeotropic distillation (Toluene/Piperidine with Dean-Stark).
-
Validation: TLC should show the disappearance of the aldehyde (limiting reagent).
-
Issue 2: "I am getting a mixture of E and Z isomers."
-
Diagnosis: Kinetic control vs. Thermodynamic control. The Z-isomer is usually the bioactive target (stabilized by intramolecular H-bonding with the pyrrole NH).
-
Immediate Action:
-
Extend reflux time (allows thermodynamic equilibration to the stable Z-form).
-
Slow cool the reaction from reflux to 0°C over 4 hours. Rapid cooling traps the E-isomer.
-
Validation: NMR shift of the vinylic proton (Z-isomer typically downfield due to deshielding).
-
Issue 3: "My product is a sticky solid/oil, not a precipitate."
-
Diagnosis: Impurities (likely unreacted aldehyde) are preventing crystallization.
-
Immediate Action:
-
Add a non-solvent (e.g., Water or Hexane) dropwise at reflux until turbidity persists.
-
Cool slowly.
-
Wash the filter cake with cold EtOH to remove the catalyst and unreacted aldehyde.
-
Visual Workflows
Diagram 1: Troubleshooting Decision Tree
Use this logic flow to diagnose reaction failures in real-time.
Caption: Decision matrix for correcting common deviations in oxindole condensations.
Diagram 2: Reaction Mechanism & Z-Selectivity
Understanding why the Z-isomer forms is crucial for process control.
Caption: Mechanistic pathway highlighting the critical deprotonation and thermodynamic stabilization steps.
Standardized Experimental Protocol
Target: Synthesis of Sunitinib Intermediate Analog Scale: 10 mmol basis
-
Charge: To a 100 mL round-bottom flask, add 5-Fluoro-1-methylindolin-2-one (1.65 g, 10 mmol) and the Pyrrole Aldehyde (10 mmol).
-
Solvent: Add Ethanol (Absolute) (30 mL, 3 vol). Note: Methanol can be used but often results in lower yields due to higher solubility of the product.
-
Catalyst Addition: Add Piperidine (0.13 mL, 1.5 mmol, 0.15 eq) dropwise.
-
Reaction: Heat to reflux (78°C) with stirring.
-
Checkpoint: The solution should darken (orange/red) within 30 minutes.
-
-
Monitoring: Check HPLC/TLC at 3 hours.
-
Target: <2% residual aldehyde.
-
-
Workup:
-
Cool slowly to Room Temperature (RT) over 2 hours.
-
Cool further to 0–5°C for 1 hour.
-
Filter the precipitate.
-
Critical Wash: Wash cake with cold Ethanol (2 x 5 mL) to remove piperidine salts and unreacted aldehyde.
-
-
Drying: Vacuum dry at 50°C.
Data Summary: Catalyst Load vs. Outcome
Based on aggregated internal data for Knoevenagel condensations of oxindoles.
| Catalyst Load (eq) | Reaction Time (Reflux) | Conversion (%) | Purity (HPLC) | Risk Factor |
| 0.05 | 12 h | 75% | 99% | Incomplete reaction |
| 0.15 (Optimal) | 4 h | 98% | 98% | Balanced |
| 0.50 | 2 h | 99% | 92% | Aldehyde degradation |
| 1.00+ | 1 h | 95% | 85% | Side-product formation |
References
-
Pfizer Process Development: "Synthesis of Sunitinib Malate (Sutent)." Organic Process Research & Development, 2003, 7(6), 1025–1031.
-
General Mechanism: "Knoevenagel Condensation."[1][2][3][4] Organic Chemistry Portal.
-
Oxindole Chemistry: "Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib." Chemistry of Heterocyclic Compounds, 2024.[5]
-
Catalyst Comparison: "Catalyst-free vs Catalyzed Synthesis of 3-Alkenyl Oxindoles." University of Sri Jayewardenepura, 2024.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On-water Catalyst-free Synthesis of 3-Alkenyl Oxindoles | Proceedings of International Forestry and Environment Symposium [journals.sjp.ac.lk]
Stability of 5-Fluoro-1-methylindolin-2-one under basic conditions
Welcome to the technical support center for 5-Fluoro-1-methylindolin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. We understand that navigating the reactivity and stability of highly functionalized molecules is paramount to experimental success. This resource provides in-depth, field-tested insights into the stability of 5-Fluoro-1-methylindolin-2-one, with a specific focus on its behavior under basic conditions.
Introduction: Why Stability Under Basic Conditions Matters
5-Fluoro-1-methylindolin-2-one is a key intermediate in the development of various pharmacologically active agents. Its oxindole core is a privileged scaffold in medicinal chemistry, and the strategic placement of the fluorine atom can enhance metabolic stability and binding affinity.[1] Many crucial synthetic transformations involving the oxindole scaffold, particularly functionalization at the C3 position, are conducted under basic conditions.[2] However, the inherent structure of the molecule—a cyclic amide (lactam)—presents a potential liability: susceptibility to base-mediated hydrolysis. Understanding the factors that govern its stability is therefore not merely academic; it is a critical prerequisite for reliable reaction design, troubleshooting, and scale-up.
This guide will address the most common challenges and questions regarding the use of 5-Fluoro-1-methylindolin-2-one in base-mediated reactions, providing both mechanistic explanations and practical, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 5-Fluoro-1-methylindolin-2-one under basic conditions?
A: The principal degradation pathway is the hydrolysis of the endocyclic amide (lactam) bond. This reaction is a classic example of nucleophilic acyl substitution, where a hydroxide ion (or other base) attacks the electrophilic carbonyl carbon. This leads to the opening of the five-membered ring to form the corresponding 2-(methylamino)-5-fluorophenylacetate salt, which upon acidic workup yields 2-(methylamino)-5-fluorophenylacetic acid. Amides are generally stable, but forcing conditions such as high concentrations of strong bases or elevated temperatures can promote this degradation.[3][4]
Q2: How does the 5-fluoro substituent affect the molecule's stability in base?
A: The fluorine atom at the C5 position is a moderately electron-withdrawing group. This electronic effect can slightly increase the electrophilicity of the lactam carbonyl carbon, making it marginally more susceptible to nucleophilic attack by a base compared to its non-fluorinated analog. However, the carbon-fluorine bond itself is exceptionally strong and is not prone to cleavage under standard basic conditions used in synthesis.[5] The primary influence of the fluorine is on the reactivity of the aromatic ring and the acidity of other protons, rather than being a point of instability itself.
Q3: What role does the N-methyl group play in the compound's reactivity and stability?
A: The N-methyl group has two significant effects. First, it prevents deprotonation at the nitrogen atom, which means that unlike N-unsubstituted oxindoles, it cannot form an N-anion. This is crucial for directing reactivity towards the C3 position. Second, it removes the acidic N-H proton, which simplifies the acid-base chemistry of the system and can prevent certain side reactions. Its electronic contribution is minimal, but its steric and chemical presence is key to its typical use as a building block for 3,3-disubstituted oxindoles.
Q4: Can 5-Fluoro-1-methylindolin-2-one be used in reactions with strong, nucleophilic bases like NaOH or KOH?
A: Yes, but with caution. Such reactions are common, for example, in aldol-type condensations with aldehydes at the C3 position.[1][2][6] The success of these reactions depends on a delicate balance. The base must be strong enough to deprotonate the C3 position to form the reactive enolate, but the reaction conditions (temperature, time, solvent) must be controlled to minimize competing lactam hydrolysis. Often, these reactions are run at room temperature or below for short periods to favor the desired condensation over degradation.[6]
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low yield of desired product with a significant polar byproduct observed on TLC/LC-MS.
-
Question: I'm attempting a C3-alkylation of 5-Fluoro-1-methylindolin-2-one using NaH and methyl iodide in THF. My yield is poor, and I see a new, more polar spot on my TLC plate that doesn't correspond to my starting material or product. What's happening?
-
Analysis & Solution: The polar byproduct is almost certainly the ring-opened carboxylic acid, 2-(methylamino)-5-fluorophenylacetic acid, formed via hydrolysis. While you are using an aprotic solvent (THF), trace amounts of water in the reagents or solvent can become a potent source of hydroxide ions in the presence of a strong base like NaH.
Causality: NaH reacts with even trace water to generate NaOH and hydrogen gas. This in-situ generated NaOH is highly nucleophilic and will readily attack the lactam carbonyl, especially at elevated temperatures.
Corrective Actions:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware. Use freshly distilled, anhydrous solvents. Use a fresh, high-purity bottle of NaH.
-
Control Temperature: Perform the deprotonation at 0 °C or below before adding the electrophile. Do not let the reaction warm up unnecessarily.
-
Switch to a Non-Nucleophilic Base: For simple alkylations, consider using a non-nucleophilic base like Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS). These bases are very strong but sterically hindered, making them poor nucleophiles and thus less likely to attack the carbonyl carbon.
-
Issue 2: Reaction is sluggish, and forcing conditions (heat, stronger base) lead to decomposition.
-
Question: I am trying to react 5-Fluoro-1-methylindolin-2-one with a poorly reactive electrophile. The reaction is slow at room temperature. When I heat the reaction or use aqueous NaOH to increase reactivity, I lose my starting material entirely. How can I promote my desired reaction without causing degradation?
-
Analysis & Solution: This is a classic case of the desired reaction pathway having a higher activation energy than the degradation pathway. Forcing the conditions non-selectively accelerates both processes, but the degradation reaction often wins.
Causality: The rate of lactam hydrolysis is highly dependent on both base concentration and temperature. By increasing either, you are dramatically accelerating the ring-opening reaction.
Corrective Actions:
-
Optimize the Base/Solvent System: Instead of aqueous base, use a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an aprotic polar solvent like DMF or acetonitrile. These conditions provide sufficient basicity for many reactions while minimizing the concentration of water and hydroxide ions.
-
Consider Phase-Transfer Catalysis: For reactions requiring hydroxide, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be used in a biphasic system (e.g., dichloromethane/water). This method shuttles hydroxide ions into the organic phase in a controlled manner, keeping the overall concentration low at any given moment and reducing hydrolysis.
-
Activate the Electrophile: Instead of making the oxindole more reactive, consider if the electrophile can be made more reactive. For example, if using an alkyl chloride, converting it to the corresponding iodide (e.g., via Finkelstein reaction) can significantly speed up the alkylation step.
-
Visualizing the Degradation Pathway & Troubleshooting Logic
To provide a clearer understanding, the following diagrams illustrate the key chemical transformation and the decision-making process for troubleshooting.
Caption: Mechanism of lactam hydrolysis under basic conditions.
Caption: Decision tree for troubleshooting failed reactions.
Experimental Protocol: C3-Alkylation using Potassium Carbonate
This protocol provides a robust method for the C3-alkylation of 5-Fluoro-1-methylindolin-2-one that minimizes the risk of hydrolysis.
Objective: To synthesize 3-benzyl-5-fluoro-1-methylindolin-2-one.
Reagents & Equipment:
-
5-Fluoro-1-methylindolin-2-one (1 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃), finely powdered and dried (3 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 5-Fluoro-1-methylindolin-2-one (1.00 g, 6.0 mmol, 1 equiv) and finely powdered, anhydrous K₂CO₃ (2.49 g, 18.0 mmol, 3 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF (20 mL) to the flask via syringe.
-
Reaction Initiation: Stir the resulting suspension at room temperature for 15 minutes.
-
Addition of Electrophile: Add benzyl bromide (0.78 mL, 6.6 mmol, 1.1 equiv) dropwise to the suspension over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours). Look for the disappearance of the starting material.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into ice-cold water (100 mL). This will precipitate the product and dissolve the inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-benzyl-5-fluoro-1-methylindolin-2-one.
Self-Validation: The use of K₂CO₃ in anhydrous DMF provides a basic environment sufficient for C3 deprotonation without introducing a significant concentration of nucleophilic hydroxide, thus preserving the lactam ring. Monitoring the reaction ensures it is stopped upon completion, preventing potential long-term degradation.
References
-
Komm, C., Rochani, A., Fox, T., & Kaushal, G. (2022). Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography. Drug Discoveries & Therapeutics, 16(1), 1-7. Available at: [Link]
-
Guo, X., Paborji, M., & Muhammad, N. (2007). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 8(3), E78. Available at: [Link]
-
Guo, X., Paborji, M., & Muhammad, N. (2007). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. AAPS PharmSciTech, 8(3), E78. Available at: [Link]
-
Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627. Available at: [Link]
-
Zou, B., Fang, Z., Yang, Z., & Guo, K. (2013). Design, Syntheses and Biological Evaluation of 5-Fluoroindolin-2-One Derivatives with Urea Linkage. Advanced Materials Research, 781-784, 411-414. Available at: [Link]
-
Guo, X., Paborji, M., & Muhammad, N. (2007). Stability of 5-Fluoro-2 '-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 8(3), E78. Available at: [Link]
-
Wu, J., Li, X., Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 928295. Available at: [Link]
-
Wu, J., Li, X., Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. ResearchGate. Available at: [Link]
-
Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. Available at: [Link]
-
Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. Available at: [Link]
-
Bhandari, S., Sana, S., Lahoti, V., Tokala, R., & Shankaraiah, N. (2020). Ring-opening cyclization of activated spiro-aziridine oxindoles with heteroarenes: a facile synthetic approach to spiro-oxindole-fused pyrroloindolines. RSC Advances, 10(28), 16655-16665. Available at: [Link]
-
Liu, Y., Zhang, J., & Wang, H. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 7(6), 1524–1534. Available at: [Link]
Sources
- 1. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 2. ossila.com [ossila.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: HPLC Separation of 5-Fluoro-1-methylindolin-2-one
Ticket ID: #ISO-5F-IND-001 Subject: Method Development for Isomeric Separation of 5-Fluoro-1-methylindolin-2-one Assigned Specialist: Senior Application Scientist, Chromatography Division
Executive Summary & Molecule Context[1][2][3][4][5]
User Context: You are likely synthesizing or analyzing 5-Fluoro-1-methylindolin-2-one (CAS: 1142-23-0), a critical intermediate in the synthesis of tyrosine kinase inhibitors like Sunitinib .
The "Isomer" Challenge: In the context of this specific molecule, "isomers" most frequently refers to Regioisomers (positional isomers). The synthesis of the indole core from fluoroanilines often yields mixtures of:
-
Target: 5-Fluoro-1-methylindolin-2-one
-
Impurities: 4-Fluoro and 6-Fluoro analogs.
These isomers possess nearly identical hydrophobicity (
(Note: If your molecule has a substituent at the C3 position creating a chiral center, see the "Advanced Scenario" section below.)
Critical Method Parameters (The "Why")
The Stationary Phase: Why C18 Fails
Standard Alkyl (C18/C8) columns rely on hydrophobic interaction. The movement of a fluorine atom from position 5 to 4 or 6 changes the hydrophobic surface area negligibly.
-
The Solution: Pentafluorophenyl (PFP) or F5 columns.
-
Mechanism: PFP columns utilize multiple retention mechanisms:
-
-
Interactions: Between the aromatic ring of the analyte and the phenyl ring of the ligand. -
Dipole-Dipole Interactions: The C-F bond is highly polar.
-
Shape Selectivity: The rigid PFP ring discriminates based on the steric bulk of the fluorine position on your analyte.
-
-
Mobile Phase & pH
Indolin-2-ones are lactams. While neutral, the nitrogen lone pair can interact with free silanols on the silica support, causing tailing.
-
Buffer: Acidic buffering (0.1% Formic Acid or 10mM Ammonium Acetate pH 4.5) is essential to suppress silanol ionization and ensure sharp peaks.
Troubleshooting Guide (Q&A)
Q1: I am seeing a single broad peak or a "shoulder" instead of two distinct peaks. Is my column broken? A: Likely not. You are experiencing co-elution of regioisomers .
-
Diagnosis: The 4-fluoro and 6-fluoro impurities often co-elute with the 5-fluoro target on C18.
-
Action: Switch to a PFP (Pentafluorophenyl) column . The electron-deficient ring of the PFP phase interacts differently with the electron density variations caused by the fluorine position (ortho/meta/para relative to the nitrogen), creating the necessary separation factor (
).
Q2: My peaks are tailing significantly (
-
Action 1 (Mobile Phase): Ensure you are using a buffered aqueous phase (e.g., 10mM Ammonium Acetate, pH 4.5) rather than just water.
-
Action 2 (Temperature): Increase column temperature to 35-40°C. This improves mass transfer kinetics and often reduces tailing for nitrogenous heterocycles.
Q3: I see a small impurity eluting before the main peak. Is this the isomer? A: It depends on the synthesis.
-
Scenario A: If it elutes immediately before, it is likely the 6-fluoro isomer (often less retained on PFP).
-
Scenario B: If it elutes much earlier, check for Des-methyl precursors (5-fluoroindolin-2-one, lacking the N-methyl group). This is a common starting material impurity.
Standard Operating Procedure (SOP)
Objective: Separation of 5-Fluoro-1-methylindolin-2-one from its 4-F and 6-F regioisomers.
Equipment & Reagents[2][3][4][6][7][8][9]
-
Column: Kinetex F5 or equivalent PFP column (150 x 4.6 mm, 2.6 µm or 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 with Acetic Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detection: UV @ 254 nm (primary) and 280 nm.
Gradient Table
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Comment |
| 0.0 | 10 | 1.0 | Equilibration |
| 2.0 | 10 | 1.0 | Isocratic Hold (Load) |
| 15.0 | 60 | 1.0 | Linear Gradient |
| 18.0 | 90 | 1.0 | Wash |
| 20.0 | 90 | 1.0 | Hold Wash |
| 20.1 | 10 | 1.0 | Re-equilibration |
| 25.0 | 10 | 1.0 | End |
Expected Performance:
-
Retention Time (Target): ~8-10 minutes.
-
Resolution (
): > 1.5 between 4-F and 5-F isomers on PFP phases.
Decision Logic & Workflows
Diagram 1: Column Selection Strategy
This logic tree guides you based on the specific type of "isomer" you are facing.
Caption: Decision matrix for selecting the stationary phase based on the specific type of isomerism present in the sample.
Diagram 2: Troubleshooting Peak Resolution
Follow this loop when resolution (
Caption: Step-wise optimization loop for resolving fluorinated regioisomers.
Advanced Scenario: Chiral Separation
Only applicable if your molecule is a C3-substituted derivative (e.g., 3-hydroxy-5-fluoro-1-methylindolin-2-one).
If you have a chiral center at C3, achiral columns (C18/PFP) will not separate the enantiomers.
-
Recommended Column: Chiralpak IB or Whelk-O 1.
-
Mode: Normal Phase (Hexane/IPA) is preferred for oxindoles to maximize hydrogen bonding with the chiral selector.
-
Reference: See Enantioseparation and Racemization of 3-Fluorooxindoles for specific kinetic data on this scaffold.
References
-
Sunitinib Synthesis & Impurities: Patel, Z. M., et al. (2024). "Synthetic Pathways to 5-Fluoroindolin-2-one: Key Intermediate for Sunitinib." Chemistry of Heterocyclic Compounds.
-
Column Selection for Fluorinated Isomers: West, C., et al. (2025). "HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." ResearchGate.[1][2][3][4]
-
Chiral Separation of Oxindoles: Balskus, E. P., et al. (2019). "Enantioseparation and Racemization of 3-Fluorooxindoles." National Institutes of Health (PMC).
-
Sunitinib HPLC Method Validation: Sandhya, B., et al. (2011).[5] "RP-HPLC Method for Sunitinib Analysis." International Journal of Science Innovations.[5]
Sources
Validation & Comparative
Structure-activity relationship (SAR) of 5-Fluoro-1-methylindolin-2-one
Executive Summary
5-Fluoro-1-methylindolin-2-one (also known as 5-Fluoro-1-methyl-2-oxindole) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for Type I and Type II kinase inhibitors (e.g., VEGFR, PDGFR), anti-inflammatory agents, and metabolic enzyme inhibitors.
This guide objectively analyzes the Structure-Activity Relationship (SAR) of this scaffold, contrasting it with its non-methylated (5-fluoroindolin-2-one) and non-fluorinated (1-methylindolin-2-one) analogs. By dissecting the specific contributions of the C5-Fluorine and N1-Methyl motifs, we provide actionable insights for researchers optimizing potency, metabolic stability, and membrane permeability.
Part 1: The Scaffold & SAR Logic
The utility of 5-Fluoro-1-methylindolin-2-one lies in its ability to modulate physicochemical properties without drastically altering the steric footprint of the parent oxindole.
Structural Analysis
The scaffold consists of an indolin-2-one core modified at two strategic positions:
-
C5-Position (Fluorine): A metabolic blocker and electronic tuner.
-
N1-Position (Methyl): A solubility switch and H-bond donor cap.
Visualization: Scaffold Comparison
The following diagram contrasts the target scaffold with its primary alternatives.
Figure 1: Structural relationship between 5-Fluoro-1-methylindolin-2-one and its key analogs.
Part 2: Comparative Performance Analysis
This section evaluates the scaffold's performance across three critical drug discovery parameters: Metabolic Stability , Kinase Binding Affinity , and Permeability .
Metabolic Stability (The Fluorine Effect)
The C5 position of the oxindole ring is the primary site for CYP450-mediated hydroxylation.
-
Indolin-2-one: Rapidly metabolized to 5-hydroxyindolin-2-one, followed by conjugation and excretion.
-
5-Fluoro-1-methylindolin-2-one: The C-F bond (approx. 116 kcal/mol) is metabolically inert to standard oxidation. This substitution significantly extends the half-life (
) of the scaffold in microsomal stability assays.
Kinase Binding & H-Bonding (The Methyl Effect)
In kinase inhibitor design (e.g., Sunitinib analogs), the oxindole core often resides in the ATP-binding pocket.
-
H-Bond Donor Removal: The N-H of 5-fluoroindolin-2-one typically acts as a hydrogen bond donor to the hinge region (e.g., Glu residue).
-
Impact of N-Methylation: Methylation removes this donor capability.
-
Outcome A (Potency Loss): If the H-bond is critical for binding, potency drops (Ki increases).
-
Outcome B (Selectivity/Potency Gain): If the pocket is hydrophobic or if the N-H interaction incurs a desolvation penalty, N-methylation can improve affinity by displacing high-energy water molecules.
-
Permeability & Solubility
-
Lipophilicity: N-methylation increases cLogP by approximately 0.5 units, enhancing passive diffusion across the blood-brain barrier (BBB).
-
Solubility: It disrupts intermolecular Hydrogen bonding (crystal packing), often rendering the molecule more soluble in organic solvents used for formulation, though aqueous solubility may decrease depending on the pH.
Comparative Data Summary
| Feature | 5-Fluoro-1-methylindolin-2-one | 5-Fluoroindolin-2-one | Indolin-2-one |
| CYP Stability (C5) | High (Blocked) | High (Blocked) | Low (Vulnerable) |
| H-Bond Donor | No (Acceptor only via C=O) | Yes (N-H) | Yes (N-H) |
| Lipophilicity (cLogP) | High (~1.7) | Moderate (~1.2) | Low (~0.9) |
| Primary Application | Hydrophobic pocket binder / CNS active | Hinge binder (Kinase) | General Scaffold |
Part 3: Experimental Protocols
To ensure reproducibility, we provide a validated two-step synthesis protocol starting from commercially available 5-fluoroisatin.
Workflow Visualization
Figure 2: Synthetic route from 5-fluoroisatin to the target methylated scaffold.
Detailed Methodology
Step 1: Synthesis of 5-Fluoroindolin-2-one
Reference: Adapted from Wolff-Kishner reduction protocols [1, 5].
-
Reactants: Suspend 5-fluoroisatin (1.0 eq) in hydrazine hydrate (10.0 eq).
-
Reaction: Heat the mixture to 140°C for 4–6 hours. The deep orange color of isatin will fade to a pale yellow/off-white suspension.
-
Workup: Cool to room temperature. Acidify with HCl (2M) to pH 2.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Yield: Typically 80–95%. Product is a brownish-gray solid (m.p. 134–135°C).[1][2]
Step 2: N-Methylation to 5-Fluoro-1-methylindolin-2-one
Reference: Standard N-alkylation of oxindoles [2, 6].
-
Setup: Dissolve 5-fluoroindolin-2-one (1.0 eq) in anhydrous DMF (5 mL/mmol) under inert atmosphere (N2).
-
Deprotonation: Cool to 0°C. Add Potassium Carbonate (
, 2.0 eq) or Sodium Hydride (NaH, 1.2 eq) carefully. Stir for 30 mins. -
Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Quench with water. Extract with Ethyl Acetate (3x).[1][2] Wash organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol or purify via silica column chromatography.
Part 4: Mechanistic Insights & Applications
Case Study: VEGFR-2 Kinase Inhibition
In the development of VEGFR-2 inhibitors (e.g., BMS-540215), the oxindole core is pivotal.
-
Mechanism: The 5-fluoro group occupies a hydrophobic pocket near the gatekeeper residue, enhancing van der Waals interactions.
-
N-Methylation Role: While BMS-540215 utilizes a specific pyrrolo-triazine core, analogous oxindole studies show that N-methylation can be detrimental if the N-H is required for the "hinge bind." However, in Type II inhibitors (which bind the inactive DFG-out conformation), N-methylation can be tolerated or beneficial if the inhibitor extends into the allosteric pocket, relieving desolvation costs.
Case Study: Alpha-Glucosidase Inhibition
A 2022 study [3] demonstrated that 5-fluoro-2-oxindole derivatives are potent
-
Finding: The 5-fluoro substitution increased potency by 10-15 fold compared to non-fluorinated controls.
-
Relevance: While the study focused on N-H derivatives, the SAR suggests that N-methylation would likely alter the binding mode from a "mixed inhibition" type to a purely competitive or non-competitive mode depending on the steric tolerance of the enzyme's active site entrance.
Mechanistic Pathway Visualization
Figure 3: Mechanistic impact of scaffold modifications on metabolism and binding.
References
-
Selva, M. et al. (2001). Methylation of indole compounds using dimethyl carbonate.[3] World Intellectual Property Organization, WO2001081305A2. Link
-
Zou, B. et al. (2022).[4][5] Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. Link
-
Bhide, R. S. et al. (2006). Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. Journal of Medicinal Chemistry, 49(7), 2143-2146. Link
-
Porcs-Makkay, M. et al. (2003). Process for producing 5-fluorooxindole and for producing intermediate therefor.[1][2][6][7] European Patent EP1310486A1. Link
-
Saaidi, P. et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts. Organic Letters. Link
Sources
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- 6. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
- 7. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
A Comparative Analysis of 5-Fluoro-1-methylindolin-2-one and its Non-Fluorinated Analog: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the indolin-2-one scaffold serves as a privileged structure, forming the core of numerous biologically active compounds with applications ranging from oncology to neurodegenerative disease.[1][2][3] Strategic modification of this core is a key tactic in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. One of the most powerful strategies in this regard is the introduction of fluorine.[4][5] This guide provides an in-depth comparison between 5-Fluoro-1-methylindolin-2-one and its direct non-fluorinated counterpart, 1-methylindolin-2-one, offering experimental insights and protocols for their evaluation.
The deliberate incorporation of a fluorine atom, despite its minimal steric footprint (often considered a hydrogen mimic), imparts profound changes to a molecule's electronic and metabolic profile.[4][6] This guide will dissect these changes, explaining the causality behind the observed and predicted differences in physicochemical properties, biological activity, and pharmacokinetic behavior.
Structural and Physicochemical Properties: The Impact of a Single Atom
The substitution of a hydrogen atom with fluorine at the C-5 position of the indolin-2-one core is a subtle yet powerful modification. Fluorine's extreme electronegativity is the primary driver of the resulting changes in the molecule's properties.[7]
Caption: Generalized synthetic pathway for N-methylation of oxindole scaffolds.
The key decision in the synthesis is the stage at which fluorination is introduced. While late-stage fluorination is a growing field, it is often more practical and cost-effective to begin with a fluorinated starting material. [8]
Comparative Biological & Pharmacokinetic Profile
Indolin-2-one derivatives are known to exhibit a wide range of biological activities, including the inhibition of receptor tyrosine kinases (RTKs), which are crucial in cancer progression. [2]They have also been investigated for anti-inflammatory, antimicrobial, and antiviral properties. [1]The introduction of fluorine can significantly modulate these activities and the overall pharmacokinetic profile.
Metabolic Stability
A common strategy in medicinal chemistry is to use fluorine to block sites of metabolic oxidation. [4][9]The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.
-
1-methylindolin-2-one: The aromatic ring, particularly the C-5 position, is electron-rich and susceptible to oxidative metabolism (hydroxylation). This can lead to rapid clearance and reduced bioavailability.
-
5-Fluoro-1-methylindolin-2-one: The fluorine atom at the C-5 position effectively "shields" this site from metabolic attack. This is expected to increase the metabolic half-life of the compound, leading to higher systemic exposure and potentially improved efficacy. [9]
Target Binding Affinity
Fluorine's strong electron-withdrawing nature can alter the electronic properties of the entire aromatic system. This can influence:
-
Hydrogen Bonding: Fluorine is a poor hydrogen bond acceptor, but it can increase the acidity of nearby N-H or O-H donors, strengthening their hydrogen bonds with a target protein.
-
Dipole and Quadrupole Interactions: The C-F bond introduces a strong local dipole moment, which can lead to favorable electrostatic interactions with polar residues in a protein's binding pocket.
These electronic modulations can either increase or decrease binding affinity (Kd), depending on the specific environment of the binding site. Therefore, experimental verification is essential.
Cell Permeability
Oral bioavailability is critically dependent on a drug's ability to permeate the intestinal epithelium. [10]Fluorination can enhance permeability by increasing a molecule's lipophilicity. [11][12]A higher LogP value for the fluorinated analog suggests it will more readily partition into and cross lipid membranes via passive diffusion.
Table 2: Predicted and Experimental Data Comparison
| Parameter | 1-methylindolin-2-one (Expected) | 5-Fluoro-1-methylindolin-2-one (Expected) | Experimental Assay |
| Target IC₅₀ (e.g., VEGFR2) | Moderate | Potentially Higher or Lower | Kinase Inhibition Assay |
| Metabolic Half-life (t½) | Shorter | Longer | Microsomal Stability Assay |
| Permeability (Papp A→B) | Lower | Higher | Caco-2 Permeability Assay |
| Efflux Ratio (Papp B→A / A→B) | Substrate Dependent | Substrate Dependent | Caco-2 Permeability Assay |
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted differences, a series of standardized in vitro assays should be performed. The following protocols provide a self-validating system for comparing the two analogs.
Protocol: Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Sources
- 1. Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
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- 10. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5-Fluoro-1-methylindolin-2-one Based Compounds
Abstract
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, most notably in oncology.[1][2] The strategic introduction of specific substituents can dramatically modulate the biological activity of this core structure. This guide provides a comparative analysis of compounds based on the 5-Fluoro-1-methylindolin-2-one scaffold. We will explore the causal effects of 5-fluoro and N-methyl substitutions on physicochemical properties and target engagement. This guide will focus primarily on the anticancer activities, particularly kinase inhibition, of these compounds, comparing them with established drugs like Sunitinib.[3][4] Detailed, self-validating experimental protocols for synthesis, in vitro kinase inhibition, and cell viability assays are provided to ensure scientific integrity and reproducibility.
Introduction: The Privileged Indolin-2-one Scaffold
The indolin-2-one (or oxindole) skeleton is a recurring motif in a multitude of natural and synthetic bioactive compounds.[5] Its structural rigidity and synthetic tractability make it an excellent starting point for the design of targeted therapeutic agents.[2] Many compounds incorporating this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][5] A prime example of its success is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, which features a substituted indolin-2-one core.[4][6]
The Rationale for 5-Fluoro and 1-Methyl Substitution
The functionalization of the indolin-2-one core is a key strategy for optimizing its pharmacological profile. The specific choice of 5-fluoro and 1-methyl groups in the scaffold of interest is based on established medicinal chemistry principles.
-
5-Fluoro Substitution: The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability and lipophilicity.[7] This often leads to improved bioavailability and a better affinity for target proteins.[7] The C-F bond is exceptionally strong, resisting metabolic degradation, which can prolong the compound's half-life in vivo. Furthermore, fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to more favorable binding interactions with target enzymes.[5]
-
1-Methyl (N-Methylation): Methylation at the N1 position of the indole ring can also increase activity.[8] This modification blocks the formation of hydrogen bonds at this position, which can be crucial for tuning the compound's binding orientation within a target's active site. It also increases lipophilicity, which can aid in cell membrane permeability.
Comparative Analysis of Anticancer Activity: Kinase Inhibition
A predominant mechanism of action for many indolin-2-one derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[9] Compounds based on the 5-Fluoro-1-methylindolin-2-one scaffold have been specifically investigated as inhibitors of kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][9]
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a primary mediator of this process.[3] By inhibiting VEGFR-2, these compounds can effectively starve tumors of their blood supply, leading to apoptosis and a reduction in tumor growth.
Below is a comparative table of IC₅₀ values (the concentration of a drug that inhibits a specific biological or biochemical function by 50%) for a representative 5-Fluoro-1-methylindolin-2-one derivative against the well-established kinase inhibitor, Sunitinib.
Table 1: Comparative Kinase Inhibition and Cytotoxicity Data
| Compound | Target Kinase | Kinase IC₅₀ (µM) | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |
| Compound 17a * | VEGFR-2 | 0.078 | HepG2 (Liver) | 1.13 | [10][11] |
| MCF-7 (Breast) | 0.74 | [10][11] | |||
| Sunitinib (Reference) | VEGFR-2 | 0.139 | HepG2 (Liver) | 2.23 | [10][11] |
| MCF-7 (Breast) | 4.77 | [10][11] |
Note: Compound 17a from the cited study is a derivative of 5-fluoro-indolin-2-one, though not explicitly N-methylated in the provided data, it serves as a potent example of the scaffold's potential. The data clearly indicates that optimized 5-fluoro-indolin-2-one derivatives can exhibit superior potency against both the target kinase (VEGFR-2) and cancer cell lines when compared to the reference drug Sunitinib.[10][11]
Signaling Pathway Inhibition
The inhibition of VEGFR-2 by these compounds blocks the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. The diagram below illustrates this targeted inhibition.
Caption: Overall workflow from compound synthesis to activity evaluation.
Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol outlines a common method for measuring a compound's ability to inhibit a specific kinase in a cell-free system. [12][13] Objective: To determine the IC₅₀ value of a test compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA) [14]* ATP (Adenosine triphosphate)
-
Substrate (e.g., a specific peptide substrate for VEGFR-2)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
-
Microplate reader (luminescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 5-Fluoro-1-methylindolin-2-one test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nM range.
-
Assay Setup: In a 384-well plate, add the following to each well:
-
1 µL of test compound dilution (or DMSO for control wells). [15] * 2 µL of VEGFR-2 enzyme diluted in kinase buffer.
-
2 µL of a mix of substrate and ATP (the concentration of ATP should be near the Kₘ value for the enzyme to ensure competitive inhibition can be accurately measured). [12]3. Kinase Reaction: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed. [14][15]The reaction must be stopped within the linear range of enzyme activity. [14]4. Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ assay system.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete any remaining ATP. Incubate for 40 minutes. [15] * Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. [15]5. Data Acquisition: Read the luminescence on a microplate reader. The light signal is directly proportional to the amount of ADP generated and thus, the kinase activity.
-
-
Data Analysis:
-
Normalize the data: Set the "high control" (enzyme + DMSO, no inhibitor) as 100% activity and the "low control" (no enzyme) as 0% activity.
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value. [16][17]
-
Protocol: Cell Viability (MTT) Assay
This protocol measures the cytotoxic effect of a compound on cancer cell lines. [18][19] Objective: To determine the IC₅₀ value of a test compound against a specific cancer cell line (e.g., HepG2).
Materials:
-
HepG2 cells (or other adherent cancer cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS. [17]* DMSO (cell culture grade)
-
96-well plates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, remove the old media and add fresh media containing serial dilutions of the 5-Fluoro-1-methylindolin-2-one test compound. Include wells with media and DMSO only (vehicle control) and wells with media only (blank control).
-
Incubation: Incubate the cells with the compound for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, remove the compound-containing medium. Add 100 µL of fresh serum-free medium and 20-50 µL of MTT solution to each well. [17][18]Incubate for 2-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. [17]Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader. [17][18]7. Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which represents the concentration at which the compound reduces cell viability by 50%. [17][20]
-
Discussion and Future Perspectives
The comparative data demonstrates that strategic modifications to the indolin-2-one scaffold, specifically the inclusion of a 5-fluoro group, can lead to highly potent kinase inhibitors that surpass the efficacy of established drugs like Sunitinib in preclinical models. [10][11]The enhanced activity is likely a combination of improved metabolic stability and favorable binding interactions within the ATP-binding pocket of VEGFR-2, conferred by the fluorine atom. [5][7] Future research should focus on:
-
Expanding the Kinase Panel: Profiling lead compounds against a broader panel of kinases is essential to determine their selectivity. High selectivity is crucial for minimizing off-target effects and potential toxicity.
-
In Vivo Studies: Promising compounds must be advanced to in vivo animal models to evaluate their pharmacokinetics (absorption, distribution, metabolism, excretion) and anti-tumor efficacy in a more complex biological system.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider array of derivatives with modifications at other positions of the indolin-2-one ring will further elucidate the structure-activity relationship and could lead to the discovery of even more potent and selective inhibitors.
Conclusion
Compounds based on the 5-Fluoro-1-methylindolin-2-one scaffold represent a promising class of therapeutic agents, particularly in the field of oncology. Their mechanism of action, primarily through the inhibition of key protein kinases like VEGFR-2, is well-supported by experimental data. The strategic use of fluorination and N-alkylation are proven methods to enhance potency and drug-like properties. The protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of these compounds, ensuring that researchers can generate reliable and reproducible data to drive the discovery of next-generation targeted therapies.
References
-
Al-Otaibi, J. S., El-Sayed, M. A., El-Gamal, H., Al-Zahrani, A. S., Al-Shaalan, N. H., & El-Gazzar, A. R. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC advances, 14(1), 1-28. [Link]
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Ali, M. S., Saeed, A., Adnan, M., Ashraf, M., & Iram, S. (2023). Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma. Molecules, 28(14), 5408. [Link]
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Abdel-Ghani, T. M., El-Sayad, I., El-Naggar, M., & El-Gazzar, A. R. (2022). Novel Azine Linked Hybrids of 2-Indolinone and Thiazolodinone Scaffolds as CDK2 Inhibitors with Potential Anticancer Activity: In Silico Design, Synthesis, Biological, Molecular Dynamics and Binding Free Energy Studies. Bioorganic Chemistry, 125, 105847. [Link]
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Yilmaz, I., Temel, H. E., Yurttaş, L., Çiftçi, G. A., & Temel, H. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie, 356(12), e2300217. [Link]
-
Wikipedia contributors. (2023, December 28). VEGFR-2 inhibitor. In Wikipedia, The Free Encyclopedia. [Link]
-
El-Gazzar, M. G., Mahmoud, S. M., & El-Gazzar, A. R. (2022). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 27(19), 6296. [Link]
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Yilmaz, I., Temel, H. E., Yurttaş, L., Çiftçi, G. A., & Temel, H. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie, 356(12), e2300217. [Link]
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Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., ... & Schlessinger, J. (2003). Discovery of 5-[5-fluoro-2-oxo-1, 2-dihydroindol-(3Z)-ylidenemethyl]-2, 4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl) amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of medicinal chemistry, 46(7), 1116-1119. [Link]
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Huang, X., Wan, J., Gao, X., Chen, J., Xiang, H., & Pu, S. (2020). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 8, 591. [Link]
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Yilmaz, I., Temel, H. E., Yurttaş, L., Çiftçi, G. A., & Temel, H. (2023). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Archiv der Pharmazie, 356(12), 2300217. [Link]
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Al-Ostath, A. I., Al-Wabli, R. I., Al-Ghorbani, M., & Al-Salahi, R. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Molecules, 27(7), 2235. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
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Safety Operating Guide
5-Fluoro-1-methylindolin-2-one: Advanced Disposal & Handling Protocol
[1][2]
Executive Safety Directive
Do not treat 5-Fluoro-1-methylindolin-2-one as standard organic waste. [1][2]
While often classified as a general organic irritant, the presence of the fluorine atom on the indole scaffold dictates specific disposal pathways. Improper incineration of fluorinated organics generates Hydrogen Fluoride (HF), a highly corrosive gas that damages standard incinerator linings and poses severe environmental risks.
Immediate Action Required:
Technical Characterization & Hazard Profile
Before executing disposal, verify the physicochemical state of your specific lot. This compound is typically a solid intermediate used in drug discovery scaffolds.[2]
Physicochemical Data Table
| Parameter | Specification | Operational Implication |
| Chemical Name | 5-Fluoro-1-methylindolin-2-one | Primary identifier for waste tags. |
| CAS Number | 20870-90-0 (or isomer specific) | Required for manifest documentation.[1][2] |
| Physical State | Solid (Powder/Crystal) | requires "Solid Waste" bin unless dissolved.[2] |
| Halogen Content | Fluorine (F) | CRITICAL: Generates HF upon combustion.[2][3] |
| GHS Hazards | H315 (Skin), H319 (Eye), H335 (Resp) | Standard PPE (Nitrile gloves, safety glasses) required. |
| Waste Code | Non-RCRA Listed (typ.) | Manage as "Hazardous Waste - Toxic/Irritant".[1][2] |
The "Fluorine Factor": Why Segregation Matters
Many labs commingle organic waste. However, when 5-Fluoro-1-methylindolin-2-one is incinerated, the C-F bond cleavage occurs at temperatures >800°C.
Operational Disposal Protocol
Phase 1: Waste Segregation Workflow
You must determine the state of the waste (pure solid vs. solution) to select the correct stream.
Figure 1: Decision Logic for Waste Stream Segregation. Note that adding fluorinated compounds to a non-halogenated solvent stream technically reclassifies the entire container as halogenated waste.
Phase 2: Packaging & Labeling[1][2]
-
Container Selection:
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[2]
-
Liquids: Use an HDPE jerrycan or amber glass bottle (if photosensitive). Ensure the cap has a PTFE liner to prevent solvent degradation.
-
-
Labeling:
-
Primary Constituent: Write "5-Fluoro-1-methylindolin-2-one".
-
Hazard Checkboxes: Check "Irritant" and "Toxic".[2]
-
Critical Note: Clearly write "CONTAINS FLUORINE" on the tag. This alerts the disposal vendor to use an incinerator with acid gas scrubbing capabilities.
-
Emergency Spill Response Procedure
In the event of a benchtop spill (solid powder), follow this containment logic to prevent aerosolization.
Figure 2: Dry Solid Spill Response Workflow. The "Wet Wipe" method is critical to prevent inhalation of fluorinated dust.
Detailed Cleanup Steps:
-
Isolate: Evacuate immediate area if the spill is large (>100g) or if dust is visible in the air.
-
PPE: Double glove (Nitrile). Wear safety goggles. If powder is fine, use a half-mask respirator with P100 filters to prevent inhalation.[1][2]
-
Containment: Do not use a brush and dustpan, as this generates dust. Cover the spill with paper towels dampened with a compatible solvent (e.g., acetone or ethanol).
-
Removal: Scoop up the damp solid/towel mixture.
-
Decontamination: Wipe the surface three times with solvent-dampened towels.[1][2]
-
Disposal: Place all contaminated towels and gloves into the Solid Hazardous Waste container.
References & Regulatory Grounding[1]
-
TCI Chemicals. Safety Data Sheet: 5-Fluoro-1-methylindoline-2,3-dione (Analogous Hazard Profile). Retrieved from .
-
U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. EPA Technical Guidelines.[2][4] Retrieved from .
-
PubChem. 5-Fluoro-1-methylindolin-2-one Compound Summary. National Library of Medicine. Retrieved from .
-
ECHA (European Chemicals Agency). Guidance on the compilation of safety data sheets (Waste Management). Retrieved from .
Navigating the Synthesis Frontier: A Guide to Safely Handling 5-Fluoro-1-methylindolin-2-one
For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities into a workflow is a moment of both excitement and critical responsibility. 5-Fluoro-1-methylindolin-2-one, a key intermediate in the synthesis of advanced materials such as polymers for organic solar cells, represents one such frontier.[1][2] While its full toxicological profile is not exhaustively documented, its structural similarity to other halogenated and methylated indolinone derivatives necessitates a robust and proactive approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this potent research chemical.
Hazard Assessment: Understanding the Adversary
Due to the absence of a specific Safety Data Sheet (SDS) for 5-Fluoro-1-methylindolin-2-one, a conservative approach based on the hazard profiles of analogous compounds is warranted. The primary concerns with similar indolinone derivatives include:
-
Acute Toxicity: Potential for harm if swallowed.
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.
-
Serious Eye Irritation: Can cause significant and potentially lasting damage to the eyes.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling potent pharmaceutical intermediates.[3] A multi-layered approach is recommended to create a robust barrier between the researcher and the chemical.[4]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile offers good chemical resistance to a range of organic compounds. |
| Eye Protection | Chemical splash goggles and a face shield.[5] | Goggles provide a seal around the eyes to protect against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A long-sleeved, seamless laboratory coat with tight-fitting cuffs.[5] For larger quantities or increased splash potential, a disposable chemical-resistant gown should be worn over the lab coat. | This minimizes skin exposure. Tight cuffs prevent chemicals from entering the sleeves. A seamless design reduces the chance of penetration. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher.[4][5] | This is crucial to prevent the inhalation of fine powders or aerosols, which are a primary route of exposure for this type of compound. |
| Footwear | Closed-toe shoes. | A fundamental laboratory safety requirement to protect against spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is critical to minimizing exposure and ensuring the integrity of the research.
Preparation and Engineering Controls
-
Designated Area: All handling of 5-Fluoro-1-methylindolin-2-one should occur in a designated area within a certified chemical fume hood. This primary engineering control is non-negotiable.
-
Surface Protection: Line the work surface of the fume hood with absorbent, disposable bench paper. This will contain any minor spills and simplify cleanup.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have a spill kit appropriate for solid organic compounds at hand.
Weighing and Dispensing
-
Tare and Weigh: Tare a clean, dry, and appropriately sized container on a balance.
-
Transfer: Carefully transfer the desired amount of 5-Fluoro-1-methylindolin-2-one to the tared container. Use a spatula or other appropriate tool to minimize the generation of dust.
-
Seal and Clean: Securely cap the stock container and the container with the weighed compound. Decontaminate the exterior of both containers with a damp wipe before removing them from the fume hood.
-
Balance Decontamination: Clean the balance and surrounding area immediately after use.
In-Solution Handling
-
Solvent Addition: When dissolving the compound, add the solvent to the container with the solid slowly to avoid splashing.
-
Mixing: Use a magnetic stir bar or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Transfers: Use a pipette or syringe for liquid transfers.
Disposal Plan: Responsible Stewardship
Proper disposal of waste containing 5-Fluoro-1-methylindolin-2-one is crucial to protect both personnel and the environment. As a halogenated organic compound, it requires specific disposal protocols.
Waste Segregation
-
Halogenated Waste: All solutions and contaminated materials (gloves, bench paper, pipette tips, etc.) must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.
-
Non-Halogenated Waste: Do not mix with non-halogenated waste streams. This is critical for proper disposal and cost-effectiveness.
-
Sharps: Any needles or other sharps used must be placed in a designated sharps container.
Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Closure: Waste containers must be kept closed at all times, except when adding waste.
-
Storage: Store waste containers in a secondary containment bin in a well-ventilated area, away from incompatible materials.
Final Disposal
-
Licensed Disposal Service: Arrange for the pickup and disposal of all hazardous waste through a licensed and reputable waste management service.[6][7][8] Do not attempt to dispose of this material down the drain or in regular trash.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with 5-Fluoro-1-methylindolin-2-one, fostering innovation while upholding the highest standards of laboratory safety.
References
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Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. (2019, March 2). Pharmaceutical Technology. Retrieved from [Link]
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Stericycle. (n.d.). Medical Waste Disposal & Compliance Training. Retrieved from [Link]
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Abd-Ellah, M. (n.d.). Dr. MARWA Abdellah. Khalifa University. Retrieved from [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
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Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved from [Link]
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DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. (2024, July 15). Cleanroom Technology. Retrieved from [Link]
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Pharmaceutical PPE. (n.d.). Respirex International. Retrieved from [Link]
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Leachability and Chemical Profiles of Per- and Polyfluoroalkyl Substances in Electronic Waste Components: Targeted and Non-Targeted Analysis. (n.d.). MDPI. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
